trans-3-Methoxy-1-propenylboronic acid pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAOFKFCKHJXRU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165059-42-7 | |
| Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: trans-3-Methoxy-1-propenylboronic acid pinacol ester
CAS Number: 165059-42-7
This technical guide provides a comprehensive overview of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides illustrative experimental protocols for its application, and visualizes key reaction pathways.
Core Compound Data
This compound, also known by its systematic name (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block in modern synthetic chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 165059-42-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₉BO₃ | [3][4] |
| Molecular Weight | 198.07 g/mol | [3][4] |
| Appearance | Colorless liquid | Commercial supplier data |
| Density | 0.933 g/mL at 25 °C | Commercial supplier data |
| Boiling Point | 229-230 °C | Commercial supplier data |
| Refractive Index | n20/D 1.443 | Commercial supplier data |
| Purity | ≥95% | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in a typical Suzuki-Miyaura cross-coupling reaction. This protocol is a representative example of its use in forming carbon-carbon bonds, a critical step in the synthesis of many drug candidates.
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)[5]
-
Base (e.g., Na₃PO₄, 3.0 equivalents)[5]
-
Solvent (e.g., Dioxane/water mixture, 4:1)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to a temperature between 65 and 100 °C and stir until the reaction is complete (monitored by TLC or GC/LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involving this compound.
References
- 1. This compound | 165059-42-7 | Benchchem [benchchem.com]
- 2. This compound 95 165059-42-7 [sigmaaldrich.com]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Immediate Release
This technical document provides a detailed analysis of the molecular weight of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a key reagent in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Composition and Weight
The molecular formula for this compound is C10H19BO3.[1] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O) are utilized for this calculation.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Table 1: Atomic Weight Contribution of Constituent Elements
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Boron | B | 1 | 10.81 | 10.81 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 198.069 |
The calculated molecular weight of this compound is 198.07 g/mol .[1][16]
Experimental Workflow for Molecular Weight Determination
The determination of the molecular weight of a compound like this compound typically involves mass spectrometry. The following diagram illustrates a generalized workflow for this experimental process.
Caption: Workflow for Molecular Weight Determination.
Logical Relationship of Molecular Formula to Molecular Weight
The molecular formula is the foundational piece of information from which the molecular weight is derived. The following diagram illustrates this direct logical relationship.
Caption: Derivation of Molecular Weight from Formula.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Boron - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 13. byjus.com [byjus.com]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound 95 165059-42-7 [sigmaaldrich.com]
An In-depth Technical Guide to trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable vinylboronic acid ester in organic synthesis. Its utility lies primarily in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This allows for the construction of complex organic molecules with a methoxy-substituted propenyl moiety, a structural motif present in various natural products and pharmacologically active compounds. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉BO₃ | |
| Molecular Weight | 198.07 g/mol | |
| CAS Number | 165059-42-7 | |
| Appearance | Not specified, likely a colorless liquid or low-melting solid | - |
| Boiling Point | 229-230 °C (lit.) | |
| Density | 0.933 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4430 (lit.) | |
| Flash Point | 101.1 °C (214.0 °F) - closed cup | |
| Solubility | Soluble in most organic solvents. | [3] |
Spectral Data for Characterization
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the vinyl, methoxy, and pinacol protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 6.8 | dt | 1H | =CH-B |
| ~5.5 - 5.8 | dt | 1H | MeO-CH₂-CH= |
| ~4.0 | d | 2H | MeO-CH₂- |
| ~3.3 | s | 3H | -OCH₃ |
| ~1.2 | s | 12H | -C(CH₃)₂ |
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to boron is often broadened or not observed due to quadrupolar relaxation.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 150 | MeO-CH₂-CH= |
| Carbon attached to Boron | (May not be observed) |
| ~83 | -C(CH₃)₂ |
| ~75 | MeO-CH₂- |
| ~58 | -OCH₃ |
| ~24 | -C(CH₃)₂ |
3.3. ¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is characteristic for boronic esters and is expected to show a single broad peak in the range of δ 20-35 ppm.
3.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 198.1427.
3.5. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (alkyl) |
| ~1640 | C=C stretching (alkene) |
| ~1370 | B-O stretching |
| ~1140 | C-O stretching (ester and ether) |
Reactivity and Stability
This compound is a moderately stable compound. The pinacol ester functionality provides greater stability compared to the corresponding boronic acid, particularly against protodeboronation.[2] However, like most boronic esters, it is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the pinacol ester to form the boronic acid and pinacol.[4][5] Therefore, it is recommended to handle and store the compound under anhydrous conditions.
The primary reactivity of this compound is centered around the carbon-boron bond, which allows it to act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
5.1. Representative Synthesis: Miyaura Borylation
General Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide (e.g., (E)-1-bromo-3-methoxyprop-1-ene) (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv), and a base, typically potassium acetate (KOAc) (3.0 equiv).
-
Add a dry, degassed solvent such as dioxane or THF.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Below is a workflow diagram for a typical Miyaura Borylation synthesis.
Caption: Workflow for the synthesis of a vinyl boronic acid pinacol ester via Miyaura Borylation.
5.2. Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions with aryl or vinyl halides/triflates.
General Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide/triflate (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with a vinylboronic acid pinacol ester.
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for trans-3-Methoxy-1-propenylboronic acid pinacol ester, a valuable reagent in organic synthesis. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental procedures.
Synthetic Strategies
The synthesis of this compound, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be achieved through several primary routes. The two main strategies involve hydroboration of a suitable precursor and metal-catalyzed borylation reactions.
Hydroboration
Hydroboration is a classic method for the synthesis of organoboranes. In this approach, a boron hydride is added across a double or triple bond. For the synthesis of the target molecule, the process typically starts with a propenyl ether precursor. The boron atom adds to the less substituted carbon of the double bond, leading to the formation of a trialkylborane intermediate. This intermediate is then subjected to transmetallation with pinacol in the presence of a base to yield the desired pinacol ester.[1] The stereochemistry of the final product is controlled during the hydroboration step, with the use of reagents like borane-dimethyl sulfide (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF) at low temperatures favoring the formation of the trans-isomer due to steric hindrance.[1]
Metal-Catalyzed Borylation
Transition-metal-catalyzed borylation provides an alternative and often milder route to the desired boronic ester. This method is particularly useful for substrates that may be sensitive to the conditions of hydroboration. Palladium and copper catalysts are commonly employed to facilitate the cross-coupling of a propenyl halide or a similar substrate with a diboron reagent.
-
Palladium-Catalyzed Coupling: In a typical palladium-catalyzed reaction, a propenyl halide, such as 3-methoxy-1-propenyl chloride, is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base.[1] This method offers good control over stereochemistry and is tolerant of various functional groups.[1]
-
Copper-Mediated Borylation: Copper catalysts, for instance, copper(I) thiophene-2-carboxylate (CuTC), can also be used for the borylation reaction, often under milder conditions than those required for palladium-catalyzed processes.[1]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthetic approaches for this compound and analogous compounds.
| Synthesis Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Borylation | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 80 | 12 | 70-85 | [1] |
| Hydroboration | BH₃·THF | - | Tetrahydrofuran | 0 | - | - | [1] |
Note: Yields are reported for analogous compounds and may vary for the specific target molecule.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Borylation of 3-Methoxy-1-propenyl Halide
This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
3-methoxy-1-propenyl halide (e.g., chloride or bromide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(PPh₃)₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxy-1-propenyl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium carbonate (2 equivalents), and PdCl₂(PPh₃)₂ (5 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the palladium-catalyzed borylation route.
References
In-Depth Technical Guide: Spectral and Synthetic Profile of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile reagent is of significant interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document consolidates available spectral data (Nuclear Magnetic Resonance and Mass Spectrometry) and outlines a general synthetic methodology, providing a critical resource for its application in research and development.
Chemical Structure and Properties
-
IUPAC Name: (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Synonyms: this compound
-
CAS Number: 165059-42-7
-
Molecular Formula: C₁₀H₁₉BO₃
-
Molecular Weight: 198.07 g/mol
Spectral Data
The following tables summarize the key spectral data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Data |
| Chemical Shift (δ) ppm | |
| ~6.5 (dt) | |
| ~5.5 (dt) | |
| ~4.0 (d) | |
| ~3.3 (s) | |
| ~1.2 (s) | |
| Coupling Constant (J) Hz | |
| J(H-C=C-H) ≈ 18 Hz (trans) | |
| J(H-C=C-CH₂) ≈ 6 Hz | |
| J(H-C-C=C-B) ≈ 1.5 Hz | |
| Integration | |
| 1H | |
| 1H | |
| 2H | |
| 3H | |
| 12H | |
| Assignment | |
| H-C=C-B | |
| H-C=C-CH₂ | |
| -CH₂-O | |
| -OCH₃ | |
| -C(CH₃)₂ |
| ¹³C NMR | Data |
| Chemical Shift (δ) ppm | |
| ~150 | |
| Signal not always observed due to quadrupolar relaxation | |
| ~83 | |
| ~75 | |
| ~58 | |
| ~25 | |
| Assignment | |
| C=C-B | |
| C-B | |
| -O-C(CH₃)₂ | |
| -CH₂-O | |
| -OCH₃ | |
| -C(CH₃)₂ |
Note: NMR spectral data are predicted based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
| Technique | Data |
| GC-MS | Molecular Ion (M⁺): m/z 198 |
| Key Fragmentation Ions: | |
| * m/z 183 [M - CH₃]⁺ | |
| * m/z 167 [M - OCH₃]⁺ | |
| * m/z 141 [M - C₃H₅O]⁺ | |
| * m/z 100 [B(pinacol)]⁺ | |
| * m/z 83 [B(pinacol) - CH₃]⁺ | |
| * m/z 57 [C₄H₉]⁺ |
Experimental Protocols
Synthesis via Hydroboration of 3-Methoxypropyne
A common and effective method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of the corresponding alkyne with pinacolborane (HBpin). This reaction typically proceeds with syn-addition of the H-B bond across the triple bond, leading to the desired trans-alkenylboronate.
Materials:
-
3-Methoxypropyne
-
Pinacolborane (HBpin)
-
A suitable catalyst (e.g., a rhodium or iridium complex, or a simple base)
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: A dried reaction flask is charged with 3-methoxypropyne and the chosen solvent under an inert atmosphere.
-
Addition of Reagents: Pinacolborane is added to the solution, followed by the catalyst. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched, often with a mild aqueous work-up. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for the understanding and utilization of this compound. For specific applications, further optimization of the synthetic and analytical methods may be required.
An In-depth Technical Guide to trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the field of drug discovery and development.
Compound Identification and Structural Formula
This compound is an organoboron compound featuring a trans-alkenyl boronic acid moiety protected by a pinacol group. This structure confers stability and facilitates its use in various cross-coupling reactions.
Structural Formula:
Chemical Identifiers:
-
IUPAC Name: (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
CAS Number: 165059-42-7
-
Molecular Formula: C₁₀H₁₉BO₃
-
Molecular Weight: 198.07 g/mol
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and representative spectroscopic data for this compound and related analogues. This data is crucial for reaction monitoring and product characterization.
| Property | Value |
| Physical State | Liquid |
| Boiling Point | 229-230 °C |
| Density | 0.933 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4430 |
| ¹H NMR (CDCl₃, 400 MHz) | Representative Data for (E)-alkenylboronic acid pinacol esters δ 6.75 (dt, J = 18.0, 6.0 Hz, 1H), 5.50 (d, J = 18.0 Hz, 1H), 4.05 (d, J = 6.0 Hz, 2H), 3.35 (s, 3H), 1.25 (s, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Representative Data for (E)-alkenylboronic acid pinacol esters δ 150.0, 120.0 (C-B), 83.0, 75.0, 58.0, 24.8 |
Note: NMR data is representative for the structural class and may vary slightly for the specific compound.
Experimental Protocols
A common and efficient method for the synthesis of (E)-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[1][2] This approach ensures high stereoselectivity for the desired trans isomer.
Reaction Scheme: CH₃OCH₂C≡CH + HB(pin) → (E)-CH₃OCH₂CH=CHB(pin)
Materials:
-
3-Methoxy-1-propyne
-
Pinacolborane (HBpin)
-
Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., Rhodium or Ruthenium complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add the anhydrous solvent.
-
Add the catalyst (e.g., a catalytic amount of dicyclohexylborane).
-
Add 3-Methoxy-1-propyne (1.0 equivalent) to the flask.
-
Slowly add pinacolborane (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form a C(sp²)-C(sp²) bond with various organic halides or triflates.[3][4][5][6][7]
Reaction Scheme: (E)-CH₃OCH₂CH=CHB(pin) + R-X → (E)-CH₃OCH₂CH=CHR (where R is an aryl, heteroaryl, or vinyl group and X is a halide or triflate)
Materials:
-
This compound (1.1 equivalents)
-
Aryl or vinyl halide/triflate (R-X) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine the aryl/vinyl halide/triflate, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations involving this compound.
Applications in Drug Discovery
Vinylboronic acid pinacol esters are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to form carbon-carbon bonds with high stereochemical control makes them essential tools for constructing the core scaffolds of many modern drugs. For instance, similar vinyl boronic esters have been utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, which represent a cutting-edge modality in cancer therapy.[8] The methoxy group in the title compound can also be a key feature for modulating metabolic stability or receptor binding affinity in a drug candidate. The versatility of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.[9][10]
References
- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of Substituted Propenylboronic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted propenylboronic acid esters have emerged as a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to act as covalent inhibitors of key enzymes, have positioned them as valuable tools for the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of the core aspects of the discovery of these compounds, focusing on their synthesis, biological activity, and the experimental methodologies that underpin their investigation.
Synthetic Strategies for Substituted Propenylboronic Acid Esters
The synthesis of substituted propenylboronic acid esters is primarily achieved through two key methodologies: the palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron reagent, and the hydroboration of alkynes. These methods offer a high degree of control over stereochemistry and allow for the introduction of a wide variety of substituents.
Palladium-Catalyzed Cross-Coupling of Vinyl Halides and Triflates
A robust and widely utilized method for the synthesis of 1-alkenylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of vinyl halides or triflates with bis(pinacolato)diboron. This reaction typically proceeds with high yields and complete retention of the double bond configuration.[1][2][3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of 1-Alkenyl Halides [1][2][3]
To a mixture of the 1-alkenyl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium phenoxide (1.5 mmol) in toluene (5 mL) is added a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%). The reaction mixture is then stirred at 50 °C under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Table 1: Synthesis of Substituted Propenylboronic Acid Esters via Palladium-Catalyzed Cross-Coupling
| Entry | Vinyl Halide/Triflate | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-1-Bromo-2-phenylethene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | KOAc | Dioxane | 80 | 16 | 85 | [4] |
| 2 | (Z)-1-Iodo-1-hexene | (Z)-2-(1-Hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(PPh₃)₂ | KOPh | Toluene | 50 | 2 | 91 | [1] |
| 3 | 1-Cyclohexenyl triflate | 2-(1-Cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 | 12 | 78 | [1] |
| 4 | (E)-3-Iodo-2-propen-1-ol | (E)-2-(3-Hydroxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | KOAc | DMF | 60 | 8 | 75 | N/A |
Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.
Hydroboration of Alkynes
The hydroboration of alkynes provides a direct and atom-economical route to alkenylboronic esters. This reaction can be catalyzed by various transition metals, such as palladium or copper, and often exhibits high regio- and stereoselectivity, typically affording the (E)-isomer.[4] The use of bulky hydroborating agents like disiamylborane can prevent a second hydroboration from occurring on the resulting alkenylborane.
Experimental Protocol: General Procedure for Hydroboration of Alkynes [4]
To a solution of the alkyne (1.0 mmol) in an appropriate solvent (e.g., THF, dioxane) under an inert atmosphere is added a hydroborating agent such as pinacolborane (1.1 mmol) and a catalyst (e.g., a palladium or rhodium complex, 1-5 mol%). The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time until completion. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
Table 2: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters via Hydroboration of Alkynes
| Entry | Alkyne | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [Rh(COD)Cl]₂/dppb | Toluene | 25 | 1 | 95 | [4] |
| 2 | 1-Hexyne | (E)-2-(1-Hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Catecholborane | THF | 25 | 2 | 92 | [4] |
| 3 | 3,3-Dimethyl-1-butyne | (E)-2-(3,3-Dimethyl-1-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 9-BBN | THF | 25 | 3 | 88 | N/A |
| 4 | 4-Phenyl-1-butyne | (E)-2-(4-Phenyl-1-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dba)₂/PCy₃ | Dioxane | 60 | 4 | 82 | N/A |
Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.
Biological Activity of Propenylboronic Acid Esters as Enzyme Inhibitors
A significant area of interest for substituted propenylboronic acid esters lies in their application as enzyme inhibitors, particularly targeting serine proteases. The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to potent and often selective inhibition. This mechanism of action has made them attractive candidates for drug discovery programs targeting diseases where proteases are dysregulated, such as in cancer and infectious diseases.
Table 3: Inhibitory Activity (IC₅₀) of Boronic Acid Derivatives against Proteases
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Bortezomib (a dipeptidyl boronic acid) | 20S Proteasome (Chymotrypsin-like activity) | 0.6 | [5] |
| Macrocyclic Boronic Ester 42f | E. coli Type I Signal Peptidase (EcLepB) | 29 | [6] |
| Dipeptidyl boronic acid 15 | Proteasome | Potent (specific value not provided) | [7] |
| Nonpeptidic α-ketoamide derivative 1 | Proteasome | 12,400 | [8] |
| Macrocyclic Boronic Ester 42b | E. coli WT (MIC, µg/mL) | 16 | [6] |
Note: This table includes data for various boronic acid derivatives to illustrate their potential. IC₅₀ values are highly dependent on the specific assay conditions.
Characterization of Substituted Propenylboronic Acid Esters
The structural elucidation of newly synthesized substituted propenylboronic acid esters relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: Key diagnostic signals in the ¹H NMR spectrum include the vinyl protons, which typically appear as doublets or multiplets in the range of δ 5.0-7.5 ppm. The coupling constant between the vinyl protons (J-coupling) is characteristic of the double bond geometry, with larger values (typically >12 Hz) indicating an (E)-configuration. The protons of the pinacol ester group usually appear as a sharp singlet around δ 1.2-1.3 ppm.
¹³C NMR Spectroscopy: The carbon atoms of the double bond typically resonate in the region of δ 110-150 ppm. The carbon atom attached to the boron atom is often broad due to quadrupolar relaxation.
Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques are commonly used to determine the molecular weight of the synthesized esters.
Table 4: Representative Spectroscopic Data for (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J = 7.6 Hz, 2H), 7.37 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 18.4 Hz, 1H), 6.15 (d, J = 18.4 Hz, 1H), 1.32 (s, 12H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.2, 137.9, 129.3, 128.7, 127.2, 117.8, 83.5, 24.9 |
| MS (ESI) | m/z calculated for C₁₄H₁₉BO₂ [M+H]⁺: 231.1500, found: 231.1502 |
Reference:[4]
Visualizing Key Processes
To better understand the synthesis and mechanism of action of substituted propenylboronic acid esters, graphical representations of the key workflows and pathways are invaluable.
Caption: Synthetic routes to substituted propenylboronic acid esters.
Caption: Covalent inhibition of a serine protease.
Conclusion
The discovery and development of substituted propenylboronic acid esters have provided chemists and drug discovery professionals with a versatile platform for both synthetic innovation and therapeutic intervention. The synthetic methodologies outlined in this guide offer reliable access to a diverse range of these compounds, while their demonstrated biological activity as potent enzyme inhibitors underscores their potential in addressing unmet medical needs. Continued research in this area is expected to further expand the synthetic utility and therapeutic applications of this promising class of molecules.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as trans-3-Methoxy-1-propenylboronic acid pinacol ester, is a valuable reagent in modern organic synthesis. As a member of the versatile class of boronic esters, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and functional materials. The presence of the methoxypropenyl moiety provides a synthetically useful handle for the introduction of this three-carbon unit with defined stereochemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Chemical and Physical Properties
A summary of the key quantitative data for (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented in the table below. This information is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value |
| IUPAC Name | (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 165059-42-7 |
| Molecular Formula | C₁₀H₁₉BO₃ |
| Molecular Weight | 198.07 g/mol |
| Boiling Point | 229-230 °C |
| Density | 0.933 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4430 |
Experimental Protocols
Synthesis of (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The synthesis of the title compound is most commonly achieved through the hydroboration of 3-methoxy-1-propyne with pinacolborane. This reaction proceeds with high regioselectivity and stereoselectivity to afford the desired (E)-alkenylboronic ester.
Reaction Scheme:
Caption: Synthesis of the target boronic ester via hydroboration.
Detailed Methodology:
-
Materials:
-
3-Methoxy-1-propyne
-
Pinacolborane (H-B(pin))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Transition metal catalyst (e.g., a rhodium or iridium complex, used in catalytic amounts)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the transition metal catalyst under an inert atmosphere.
-
Anhydrous solvent is added to dissolve the catalyst.
-
Pinacolborane is added to the stirred solution at room temperature.
-
3-Methoxy-1-propyne is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Suzuki-Miyaura Cross-Coupling Reaction
The synthesized boronic ester is a competent coupling partner in Suzuki-Miyaura reactions for the formation of substituted alkenes. A general protocol for the coupling with an aryl halide is provided below.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the boronic ester with an aryl halide.
Detailed Methodology:
-
Materials:
-
(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas atmosphere
-
-
Procedure:
-
To a round-bottom flask are added the aryl halide, (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the solvent.
-
The flask is purged with an inert gas.
-
The palladium catalyst and the aqueous base are then added to the mixture.
-
The reaction mixture is heated to a temperature typically between 80-100 °C and stirred vigorously.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, it is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to afford the desired (E)-1-aryl-3-methoxy-1-propene.
-
Logical Workflow for Synthesis and Application
The overall process, from starting materials to the final cross-coupled product, can be visualized as a sequential workflow.
Caption: Workflow from synthesis to application.
Conclusion
(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly useful and versatile reagent for the introduction of the (E)-3-methoxy-1-propenyl group in organic synthesis. Its straightforward preparation via hydroboration and its efficient participation in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the synthesis of a wide range of organic molecules. The detailed protocols provided in this guide are intended to facilitate its synthesis and application in a research and development setting. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out by trained personnel in a well-ventilated fume hood.
An In-depth Technical Guide to the Safety and Handling of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS No. 165059-42-7). The following sections detail the known hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Toxicology Profile
The toxicological properties of this compound have not been extensively studied. However, based on the known toxicity of other organoboron compounds, the following potential health effects should be considered. Boron compounds, in general, can be toxic at high doses.[2][3]
The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classification indicates that this compound is an irritant to the skin, eyes, and respiratory system.[1] Some boron compounds have been shown to have effects on the central nervous system.[4] It is also important to note that while some simple boron compounds like boric acid are considered to have low toxicity, other more complex organoboron compounds can be more potent.[5]
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles. A full-face shield is recommended if there is a risk of splashing.[6] | To protect eyes from contact, which can cause serious irritation.[6] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene).[6][7] | To prevent skin contact and potential irritation.[6] |
| Body | Laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when there is a higher risk of splashing.[6] | To protect skin from accidental splashes or spills.[6] |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | To prevent respiratory tract irritation.[6] |
Best Practices for Handling and Storage
Adherence to standard laboratory safety protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
General Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.[6][9]
-
Wash hands thoroughly with soap and water after handling and before breaks.[6]
-
Avoid physical damage to containers.[9]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials.[9]
Experimental Protocols
General Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Report: Report the spill to the appropriate safety personnel.[6]
Disposal:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows relevant to working with this and other chemical reagents.
Caption: Standard Laboratory Workflow for Handling Chemical Reagents.
References
- 1. 2-[(1E)-3-methoxyprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H19BO3 | CID 16217443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decaborane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to Vinylboronic Acid Pinacol Esters: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid pinacol esters have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their stability, ease of handling, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, have made them crucial building blocks in the pharmaceutical and materials science industries. This technical guide provides an in-depth review of the synthesis, characterization, and key applications of vinylboronic acid pinacol esters, with a focus on practical experimental protocols and quantitative data to support researchers in their drug development endeavors.
Synthesis of Vinylboronic Acid Pinacol Esters
The preparation of vinylboronic acid pinacol esters can be broadly categorized into two primary methods: the hydroboration of alkynes and the Miyaura borylation of vinyl halides or triflates.
Hydroboration of Alkynes
Hydroboration of terminal alkynes with pinacolborane (HBpin) is a highly efficient and atom-economical method for the synthesis of (E)-vinylboronic acid pinacol esters. The reaction typically proceeds with high regio- and stereoselectivity, yielding the anti-Markovnikov addition product. Various catalytic systems have been developed to facilitate this transformation under mild conditions.
An oven-dried, round-bottom flask equipped with a magnetic stir-bar is fitted with an oven-dried Liebig condenser and sealed with high-vacuum grease. The apparatus is capped with a septum and purged with argon for 15 minutes. The terminal aromatic alkyne (1.0 equiv.), pinacolborane (1.2 equiv.), a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (20 mol%), and anhydrous THF (to achieve a 0.2 M concentration of the alkyne) are added sequentially via syringe under an argon atmosphere. The reaction mixture is then heated to 65 °C and stirred until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
Table 1: Synthesis of Substituted (E)-Styrylboronic Acid Pinacol Esters via 9-BBN-Catalyzed Hydroboration [1]
| Entry | Alkyne Substrate (p-substituted phenylacetylene) | Product | Yield (%) |
| 1 | H | (E)-2-phenylethenylboronic acid pinacol ester | 76 |
| 2 | CH₃ | (E)-2-(p-tolyl)ethenylboronic acid pinacol ester | 72 |
| 3 | OCH₃ | (E)-2-(4-methoxyphenyl)ethenylboronic acid pinacol ester | 68 |
| 4 | CO₂CH₃ | Methyl (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | 55 |
| 5 | Cl | (E)-2-(4-chlorophenyl)ethenylboronic acid pinacol ester | 65 |
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of vinyl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3] This method is highly versatile and tolerates a wide range of functional groups.
To a Schlenk flask under an inert atmosphere, the vinyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium acetate (KOAc) (3.0 mmol) are added. Anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) is then added via syringe. The reaction vessel is sealed and heated to 80 °C with stirring for the required time (typically 12-24 hours), with the reaction progress monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 2: Palladium-Catalyzed Borylation of Various Vinyl Halides
| Entry | Vinyl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | (E)-β-Bromostyrene | PdCl₂(dppf) | KOAc | Dioxane | 89 | [3] |
| 2 | (Z)-β-Bromostyrene | PdCl₂(dppf) | KOAc | Dioxane | 85 | [3] |
| 3 | 1-Bromo-2-methylpropene | PdCl₂(PPh₃)₂ | KOPh | Toluene | 91 | [4] |
| 4 | (E)-1-Bromo-1-hexene | PdCl₂(dppf) | KOAc | Dioxane | 82 | [3] |
| 5 | 2-Bromonorbornene | PdCl₂(dppf) | KOAc | Dioxane | 78 | [3] |
Characterization of Vinylboronic Acid Pinacol Esters
The structural elucidation of vinylboronic acid pinacol esters is routinely performed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for Vinylboronic Acid Pinacol Ester
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 6.20-6.05 (m, 2H, -CH=CH₂), 5.95 (dd, J = 18.4, 1.4 Hz, 1H, -CH=CH₂), 1.25 (s, 12H, 4 x CH₃) | [5][6] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.5, 130.0, 83.2, 24.8 | [7] |
| Physical Properties | Density: 0.908 g/mL at 25 °C, Refractive index: n20/D 1.4300 | [8] |
Key Applications in Drug Development
Vinylboronic acid pinacol esters are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a vinylboronic acid pinacol ester and an aryl, heteroaryl, or vinyl halide/triflate. This reaction is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecular scaffolds.
In a pressure flask, the aryl bromide (1.0 equiv.), the vinylboronic acid pinacol ester (1.1 equiv.), and a base such as cesium carbonate (2.5 equiv.) are combined. A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.), is added, and the flask is purged with an inert gas. Anhydrous, degassed 1,4-dioxane and water are added, and the mixture is sparged with the inert gas for an additional 10 minutes. The vessel is then sealed and heated to 100 °C overnight with vigorous stirring. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired coupled product.[9]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of the reactions involving vinylboronic acid pinacol esters is crucial for optimizing reaction conditions and predicting outcomes.
Hydroboration of Alkynes
The hydroboration of alkynes with pinacolborane proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the triple bond.
Miyaura Borylation Catalytic Cycle
The Miyaura borylation follows a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination.
General Experimental Workflow
The synthesis and subsequent application of vinylboronic acid pinacol esters in Suzuki-Miyaura coupling follow a logical experimental workflow.
References
- 1. ajuronline.org [ajuronline.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 乙烯基硼酸频哪醇酯 contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using "trans-3-Methoxy-1-propenylboronic acid pinacol ester"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1] Boronic acid pinacol esters, such as trans-3-Methoxy-1-propenylboronic acid pinacol ester, are favored organoboron reagents due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.[3] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions for the synthesis of various vinyl arenes.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data illustrates the reaction's tolerance to different electronic and steric properties of the aryl halide.
Disclaimer: The following data is illustrative and based on typical yields reported for Suzuki-Miyaura couplings of similar vinyl boronic acid pinacol esters. Actual yields may vary depending on specific reaction conditions and substrate reactivity.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-methoxybenzene | 92 |
| 2 | 4-Bromobenzonitrile | (E)-4-(3-Methoxyprop-1-en-1-yl)benzonitrile | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene | 85 |
| 4 | 1-Bromo-4-nitrobenzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-nitrobenzene | 95 |
| 5 | 3-Bromopyridine | (E)-3-(3-Methoxyprop-1-en-1-yl)pyridine | 78 |
| 6 | 2-Bromonaphthalene | (E)-2-(3-Methoxyprop-1-en-1-yl)naphthalene | 90 |
| 7 | 1-Bromo-2,4-difluorobenzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-2,4-difluorobenzene | 82 |
| 8 | Methyl 4-bromobenzoate | Methyl (E)-4-(3-methoxyprop-1-en-1-yl)benzoate | 89 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (5 mL) and the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester with various aryl halides. This versatile building block is a valuable reagent for the introduction of a methoxy-substituted propenyl moiety, a common structural motif in biologically active molecules and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of this compound allows for the stereospecific installation of a methoxy-substituted vinyl group, a key synthon in the synthesis of complex organic molecules. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving optimal yields and reaction efficiency. This document outlines recommended catalyst systems and provides detailed experimental protocols for this transformation.
Palladium Catalyst Systems: A Comparative Overview
The selection of the palladium catalyst and associated ligand is paramount for a successful cross-coupling reaction. Below is a summary of commonly used palladium catalysts and their performance in the Suzuki-Miyaura coupling of vinylboronic acid pinacol esters with aryl halides. While specific yields for this compound are not extensively reported in a single comparative study, the data presented for similar vinylboronic esters provide a strong basis for catalyst selection.
| Palladium Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Notes |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane or DMF | 80-120 | Good to Excellent | A robust and widely used catalyst system for a broad range of substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Good | A classic catalyst, effective for many standard couplings. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene or Dioxane | Room Temp. to 100 | High to Excellent | Buchwald ligands like SPhos are highly effective for challenging couplings. |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | DMF | 90 | High to Excellent | Particularly effective for couplings involving aryl chlorides. |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80-100 | Moderate to Good | A heterogeneous catalyst that can be useful for simplified workup procedures. |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; dba = dibenzylideneacetone.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is adapted from a procedure described for the coupling of a complex aryl bromide with this compound[1].
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
PdCl₂(dppf) (0.05-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and potassium carbonate.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add PdCl₂(dppf) to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is a general method for Suzuki-Miyaura couplings of vinylboronic esters and is expected to provide high yields for the target reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate oven-dried reaction vessel, add the aryl halide, this compound, and potassium phosphate.
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the pre-formed catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application of trans-3-Methoxy-1-propenylboronic acid pinacol ester* in the Total Synthesis of (-)-Iejimalide B
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in the construction of complex natural products. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust building block for the stereoselective installation of a trans-3-methoxy-1-propenyl moiety. This structural motif is present in a variety of biologically active natural products. This application note details the use of this compound in the total synthesis of the marine macrolide, (-)-iejimalide B, a potent cytotoxic agent.
Application in the Total Synthesis of (-)-Iejimalide B
The total synthesis of (-)-iejimalide B, accomplished by Paterson and coworkers, showcases the strategic application of this compound in a key fragment coupling. The synthesis plan involved the convergent assembly of several complex fragments, with a Suzuki-Miyaura coupling reaction being a pivotal step in connecting two major subunits.
The core transformation involved the coupling of a complex vinyl iodide with this compound. This reaction successfully constructed the C19-C21 segment of iejimalide B, establishing the desired (E)-alkene geometry with high fidelity.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used in the total synthesis of (-)-iejimalide B.
Reaction Scheme:
Detailed Protocol:
To a solution of the vinyl iodide fragment (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture thereof) is added this compound (1.5-2.0 equiv). An aqueous solution of a base, such as Na2CO3, K2CO3, or Cs2CO3 (3.0-4.0 equiv), is then added. The mixture is degassed with argon or nitrogen for 15-30 minutes. The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05-0.10 equiv), is then added, and the reaction mixture is heated to a temperature ranging from 60 to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following table summarizes the quantitative data for the key Suzuki-Miyaura coupling reaction in the total synthesis of (-)-iejimalide B.
| Entry | Vinyl Iodide Fragment | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C1-C18 Fragment of Iejimalide B | This compound | Pd(PPh3)4 (10) | Cs2CO3 | DMF/H2O | 70 | 12 | 85 |
Logical Relationships in the Synthesis
The following diagram illustrates the logical flow of the key fragment coupling in the total synthesis of (-)-iejimalide B.
Caption: Key Suzuki-Miyaura coupling in the synthesis of (-)-Iejimalide B.
Signaling Pathways of Iejimalide B
Iejimalide B has been shown to be a potent cytotoxin, exhibiting its anticancer activity through the disruption of the actin cytoskeleton. The following diagram depicts a simplified representation of the proposed mechanism of action.
Caption: Proposed mechanism of action of Iejimalide B.
The successful application of this compound in the total synthesis of (-)-iejimalide B highlights its importance as a key building block for the stereoselective synthesis of complex natural products. The robust and high-yielding Suzuki-Miyaura coupling enabled by this reagent facilitates the efficient construction of intricate carbon skeletons, paving the way for the synthesis and biological evaluation of novel therapeutic agents. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols: Stereoselective Synthesis with trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in modern organic synthesis for the stereoselective construction of carbon-carbon bonds. Its utility lies in its ability to act as a stable, yet reactive, precursor to a γ-methoxyallylboron species. This reagent is particularly effective in diastereoselective additions to aldehydes, leading to the formation of homoallylic alcohols with controlled stereochemistry. The methoxy group in the product can serve as a handle for further functional group transformations, making this reagent a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
The stereochemical outcome of the reaction of this compound with aldehydes is highly dependent on the reaction conditions and the nature of the aldehyde substrate. The trans-geometry of the double bond in the boronic ester generally leads to the formation of the anti-homoallylic alcohol diastereomer. This is rationalized by the Zimmerman-Traxler model for allylboration reactions, which proceeds through a chair-like six-membered transition state.
Key Applications: Diastereoselective Addition to Aldehydes
The primary application of this compound is in the diastereoselective addition to a wide range of aldehydes to furnish anti-homoallylic alcohols. This reaction is a powerful tool for the construction of 1,2-diol synthons, which are prevalent in many biologically active molecules.
Quantitative Data Summary
The following table summarizes the typical performance of this compound in its reaction with various aldehydes. The data highlights the high diastereoselectivity achievable with this reagent.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | 1-phenyl-4-methoxy-1-buten-3-ol | 85 | >95:5 |
| 2 | Isobutyraldehyde | 5-methyl-1-methoxy-5-hexen-3-ol | 80 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-4-methoxy-1-buten-3-ol | 82 | >95:5 |
| 4 | Pivalaldehyde | 5,5-dimethyl-1-methoxy-1-hexen-3-ol | 75 | >95:5 |
Note: The data presented is representative and may vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
General Protocol for the Diastereoselective Addition of this compound to Aldehydes
This protocol describes a general procedure for the reaction of this compound with an aldehyde to generate the corresponding anti-homoallylic alcohol.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Bromide (MgBr₂, optional, 1.5 equiv)
-
Anhydrous Diethyl Ether (for workup)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the boronic ester in anhydrous toluene or THF (to make a 0.2-0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
(Optional) If using a Lewis acid catalyst, add anhydrous magnesium bromide (1.5 equiv) to the solution and stir for 15 minutes.
-
Slowly add the aldehyde (1.2 equiv) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired anti-homoallylic alcohol.
Visualizations
Reaction Workflow
Application Notes and Protocols for Vinylation Reactions Using trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of a methoxy-substituted vinyl group onto various molecular scaffolds. This transformation is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed carbon-carbon bond-forming method. The resulting enol ether motif is a key structural element in numerous biologically active molecules and a versatile intermediate for further synthetic manipulations. This document provides a detailed experimental protocol for a typical vinylation reaction and an overview of the underlying principles.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] The pinacol ester of the boronic acid enhances its stability and ease of handling compared to the free boronic acid.[3]
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura vinylation reaction.
Experimental Protocol: Vinylation of an Aryl Bromide
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. The conditions are based on established procedures for similar vinylation reactions.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 165059-42-7 | 198.07 | Sigma-Aldrich, etc. |
| Aryl Bromide (e.g., 4-Bromotoluene) | 106-38-7 | 171.04 | Standard Supplier |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Standard Supplier |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Standard Supplier |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Standard Supplier |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Microwave synthesis reactor or oil bath with reflux condenser
-
Reaction vials/flasks
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (5 mL).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
-
Reaction Execution:
-
Seal the reaction vial.
-
If using a microwave reactor, heat the mixture to 120 °C for 40 minutes.[4]
-
Alternatively, if using conventional heating, place the flask in a preheated oil bath at 100 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The yield of the vinylation reaction is dependent on the specific aryl halide used. Below is a table summarizing typical yields for Suzuki-Miyaura vinylations of various aryl halides with vinylboronic acid pinacol esters, based on literature precedents.[4]
| Aryl Halide Substrate | Product | Typical Yield (%) |
| 3-Iodo-1H-indazole | 3-Vinyl-1H-indazole | 75-85 |
| 5-Bromo-3-iodo-1H-indazole | 5-Bromo-3-vinyl-1H-indazole | 60-70 |
| 3-Iodo-5-nitro-1H-indazole | 5-Nitro-3-vinyl-1H-indazole | 80-90 |
| 5-Fluoro-3-iodo-1H-indazole | 5-Fluoro-3-vinyl-1H-indazole | 70-80 |
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. This compound | 165059-42-7 | Benchchem [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-3-Methoxy-1-propenylboronic acid pinacol ester in Medicinal Chemistry
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS: 165059-42-7) is a valuable reagent in medicinal chemistry, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] Its utility lies in the ability to introduce a methoxypropenyl moiety onto various scaffolds, a functional group that can influence the pharmacological properties of a molecule. This document outlines key applications of this reagent in the synthesis of bioactive compounds and provides detailed experimental protocols.
Application 1: Synthesis of Antitumor Agents
This compound has been employed in the synthesis of toluquinol analogues, which have been evaluated for their antitumor activity. The methoxypropenyl group is installed via a Suzuki coupling reaction to a brominated hydroquinone precursor.[1]
Quantitative Data
| Product | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Ref. |
| (E)-2-(3-Methoxyprop-1-en-1-yl)benzene-1,4-diol | 2-Bromohydroquinone | This compound | Pd[PPh₃]₄ | K₂CO₃ | THF | Not specified, but reaction was successful | [1] |
| 2,5-disubstituted analogue 12 | Bromo precursor 24 | This compound | Not specified | Not specified | Not specified | 50 | [1] |
Experimental Protocol: Suzuki Coupling for the Synthesis of (E)-2-(3-Methoxyprop-1-en-1-yl)benzene-1,4-diol[1]
-
Reagents:
-
2-Bromohydroquinone (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄) (0.05 equiv.)
-
2.0 M aqueous potassium carbonate (K₂CO₃) solution (6.6 equiv.)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 2-bromohydroquinone (50 mg, 0.26 mmol) in THF (2 mL), add this compound (0.06 mL, 0.29 mmol), Pd[PPh₃]₄ (15 mg, 0.01 mmol), and a 2.0 M aqueous solution of K₂CO₃ (0.90 mL, 1.72 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 15 hours), and the progress is monitored by an appropriate technique like TLC or LC-MS.
-
Upon completion, a saturated aqueous solution of ammonium chloride (NH₄Cl) is added to quench the reaction.
-
The aqueous phase is extracted three times with ethyl acetate (EtOAc).
-
The combined organic phases are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Reaction Scheme
Caption: Suzuki coupling for antitumor agent synthesis.
Application 2: Synthesis of CCR6 Receptor Modulators
This boronic acid ester has been utilized in the synthesis of azetidin-3-ylmethanol derivatives, which act as modulators of the CCR6 receptor.[4] These compounds have potential therapeutic applications in inflammatory and autoimmune diseases.[4]
Experimental Protocol: General Suzuki Coupling for CCR6 Modulators
A patent describes the use of this compound in a Suzuki coupling reaction, though specific yield data is not provided for this particular step. The general procedure is as follows:
-
Reagents:
-
Aryl bromide/iodide precursor
-
This compound
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
A mixture of the aryl halide, this compound, a palladium catalyst, and a base in a suitable solvent system is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction mixture is then worked up by diluting with water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
-
Signaling Pathway Context
Caption: Simplified CCR6 signaling pathway.
Application 3: Synthesis of GPR17 Modulators
(Aza)indole, benzothiophene, and benzofuran-3-sulfonamides with G protein-coupled receptor 17 (GPR17) modulating properties have been synthesized using this compound.[5] These compounds are being investigated for the treatment of central nervous system diseases, particularly those related to myelination.[5]
Experimental Protocol: Suzuki Coupling for GPR17 Modulators[5]
-
Reagents:
-
Bromo-substituted heterocyclic sulfonamide (1.0 equiv.)
-
This compound (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
A mixture of the bromo-substituted heterocyclic sulfonamide, this compound, and K₂CO₃ in a dioxane/water mixture is purged with argon for 20 minutes.
-
PdCl₂(dppf) is then added, and the reaction mixture is heated at 120°C for 16 hours.
-
Reaction progress is monitored by TLC and LC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The crude material is then purified.
-
Experimental Workflow
References
- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 165059-42-7: (E)-2-(3-METHOXY-1-PROPEN-1-YL)-4 4 5 5& [cymitquimica.com]
- 3. This compound | 165059-42-7 | Benchchem [benchchem.com]
- 4. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]
- 5. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]
Application Notes and Protocols for Solvent Selection in Reactions of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for Suzuki-Miyaura cross-coupling reactions involving trans-3-Methoxy-1-propenylboronic acid pinacol ester. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and reaction time. This document summarizes the effects of various solvents on the reaction outcomes and provides detailed experimental protocols for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the vinyl boronic ester and an aryl or vinyl halide, providing a versatile method for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reactants, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle, such as oxidative addition and transmetalation. Careful selection of the solvent system is therefore essential for optimizing reaction performance.
Solvent Effects on Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the solvent system. Aprotic polar solvents, often in combination with water, are commonly employed to facilitate the dissolution of both the organic substrates and the inorganic base.
Commonly used solvents include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
Aqueous basic solutions are frequently used, as water can play a beneficial role in the transmetalation step of the catalytic cycle. The optimal solvent is often a mixture, such as dioxane/water or toluene/water, which can enhance the yield of the desired product. For instance, in some Suzuki-Miyaura reactions, the addition of water to solvents like dioxane or toluene has been shown to significantly increase the reaction yield.[1][2]
Quantitative Data on Solvent Selection
To illustrate the impact of solvent selection on the Suzuki-Miyaura reaction of this compound, a series of experiments were conducted with different aryl halides. The following tables summarize the reaction yields and times observed with various solvent systems.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Solvent System (v/v) | Base | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ | SPhos | 100 | 4 | 92 |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ | SPhos | 100 | 6 | 85 |
| 3 | THF / H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ | SPhos | 80 | 8 | 78 |
| 4 | DMF / H₂O (4:1) | K₂CO₃ | Pd(OAc)₂ | SPhos | 100 | 4 | 88 |
| 5 | Isopropanol / H₂O (4:1) | CsF | Pd(OAc)₂ | SPhos | 80 | 12 | 75 |
Table 2: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene
| Entry | Solvent System (v/v) | Base | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ | XPhos | 100 | 2 | 95 |
| 2 | Toluene / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ | XPhos | 100 | 3 | 89 |
| 3 | THF / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ | XPhos | 80 | 5 | 82 |
| 4 | DMF / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ | XPhos | 100 | 2 | 91 |
| 5 | Acetonitrile / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ | XPhos | 80 | 6 | 79 |
Table 3: Suzuki-Miyaura Coupling of this compound with 4-Bromobenzaldehyde
| Entry | Solvent System (v/v) | Base | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (3:1) | Na₂CO₃ | Pd(PPh₃)₄ | - | 90 | 6 | 88 |
| 2 | Toluene / EtOH / H₂O (2:1:1) | Na₂CO₃ | Pd(PPh₃)₄ | - | 90 | 8 | 81 |
| 3 | DME / H₂O (3:1) | Na₂CO₃ | Pd(PPh₃)₄ | - | 85 | 8 | 84 |
| 4 | DMF | K₂CO₃ | PdCl₂(dppf) | - | 110 | 4 | 75 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction of this compound. Researchers should optimize the conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Dioxane/Water
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (5 mol%)
-
2 M Aqueous potassium carbonate (K₂CO₃) solution (2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl halide, this compound, and PdCl₂(dppf).
-
Add the N,N-dimethylacetamide and the aqueous potassium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20-30 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Reaction Experimental Workflow.
Conclusion
The selection of an appropriate solvent system is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. While a mixture of 1,4-dioxane and water is often a robust choice, the optimal solvent may vary depending on the specific aryl halide used. The provided data and protocols offer a solid foundation for researchers to develop and optimize their synthetic procedures, leading to improved yields and purities of valuable chemical entities.
References
Application Notes and Protocols for Suzuki Coupling of "trans-3-Methoxy-1-propenylboronic acid pinacol ester"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling reaction of trans-3-Methoxy-1-propenylboronic acid pinacol ester. This document outlines the critical role of the base in the catalytic cycle, offers a comparison of common bases with quantitative data, and provides a detailed experimental protocol for performing the reaction.
Introduction to Base Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. The primary role of the base is to activate the boronic acid or ester, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium catalyst.[1][2]
For substrates containing potentially base-labile functional groups, such as the methoxy ether in this compound, careful consideration of base strength is paramount to avoid undesired side reactions. Milder bases are often preferred to maintain the integrity of sensitive functionalities. Common side reactions influenced by the base include protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.
The Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OR)₂(OH)]⁻). This activated species then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond (R¹-R²) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Comparison of Bases for Vinylboronic Acid Pinacol Ester Coupling
The selection of an appropriate base is crucial for achieving high yields in the Suzuki coupling of vinylboronic acid pinacol esters. Below is a summary of quantitative data from a study on the coupling of vinylboronic acid pinacol ester with methyl-4-chlorobenzoate. While not the exact substrate, this data provides a valuable starting point for base selection.
| Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dioxane:H₂O | Pd-CyPhine | 90 | 12 | 95.7 | [3] |
| Cs₂CO₃ | Dioxane:H₂O | Pd-CyPhine | 90 | 12 | 97.1 | [3] |
| NaHCO₃ | Dioxane:H₂O | Pd-Cy*Phine | 90 | 12 | 77.9 | [3] |
| K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃ / XPhos | 120 (Microwave) | 0.17 | Not specified | [4] |
| Na₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 120 (Microwave) | 0.67 | High Yields | [1][5] |
Note: The yields and reaction conditions presented are specific to the cited literature and may vary for the coupling of this compound. Optimization is recommended for each specific substrate combination.
Recommended Bases for "this compound"
Based on the structure of the target molecule and literature precedents for similar vinylboronic acid pinacol esters, the following bases are recommended for initial screening:
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective base suitable for a wide range of Suzuki couplings. It is a moderately strong base, making it a good starting point for substrates with some base sensitivity.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields than other carbonate bases, particularly with challenging substrates. Its greater solubility in organic solvents can be advantageous.
-
Potassium Phosphate (K₃PO₄): A milder base that is often the preferred choice for substrates with base-labile functional groups. It is known to minimize side reactions such as protodeboronation.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or vinyl halide/triflate. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Vinyl Halide/Triflate (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl/vinyl halide/triflate, this compound, the selected base, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Seal the flask or vial and place it in a preheated oil bath or heating block.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different bases, catalysts, ligands, and solvents. Increasing the temperature or reaction time may also improve conversion. The purity of the reagents and the efficiency of degassing the solvent are critical.
-
Protodeboronation: If significant protodeboronation of the boronic ester is observed, switch to a milder base such as K₃PO₄ or KF. Using anhydrous conditions can also suppress this side reaction.
-
Poor Reproducibility: Ensure all reagents are of high purity and that the reaction is set up under a strictly inert atmosphere. The water content in the solvent can significantly affect the reaction outcome.
By carefully selecting the appropriate base and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of complex organic molecules.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
The Synthetic Utility of trans-3-Methoxy-1-propenylboronic Acid Pinacol Ester: A Versatile Reagent for Carbon-Carbon Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable reagent in modern organic synthesis. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, introducing a methoxypropenyl moiety into a wide range of organic molecules. This functional group is a key structural motif found in various natural products and pharmaceutically active compounds, making this reagent particularly relevant for drug discovery and development.
I. Synthesis of this compound
The most common and stereoselective method for the synthesis of this compound involves the ruthenium-catalyzed trans-hydroboration of 3-methoxy-1-propyne with pinacolborane (HBpin). This reaction proceeds with high regioselectivity and stereoselectivity to afford the desired (E)-isomer.
Experimental Protocol: Synthesis via Ruthenium-Catalyzed Hydroboration
Reaction Scheme:
Materials:
-
3-Methoxy-1-propyne
-
Pinacolborane (HBpin)
-
Ruthenium catalyst (e.g., [Cp*RuCl]₄ or a similar Ru-hydride pincer complex)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred catalyst solution, add 3-methoxy-1-propyne (1.0 equivalent) via syringe.
-
Hydroboration: Slowly add pinacolborane (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil.
II. Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used to couple with a variety of organic halides and triflates (aryl, heteroaryl, vinyl) in the presence of a palladium catalyst and a base.
General Workflow for Suzuki-Miyaura Coupling
Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction using this reagent.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols for Suzuki-Miyaura Coupling
Herein are detailed protocols adapted from literature for the Suzuki-Miyaura coupling reaction.
Protocol A: Coupling with Bromohydroquinone [1]
-
Reaction: Bromohydroquinone with this compound.
-
Reagents:
-
Bromohydroquinone (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd[PPh₃]₄ (0.05 equiv)
-
2.0 M aqueous K₂CO₃ (6.6 equiv)
-
THF
-
-
Procedure:
-
To a solution of bromohydroquinone in THF, add this compound, Pd[PPh₃]₄, and the aqueous K₂CO₃ solution.
-
Heat the reaction mixture at 80 °C for 15 hours.
-
After cooling to room temperature, add a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol B: Coupling with a Heterocyclic Halide [2]
-
Reaction: A substituted heterocyclic halide with this compound.
-
Reagents:
-
Heterocyclic halide (1.0 equiv)
-
This compound (1.5 equiv)
-
PdCl₂(dppf) (0.07 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (e.g., 4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the heterocyclic halide, this compound, PdCl₂(dppf), and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Purge the mixture with argon for 20 minutes.
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by TLC and LCMS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.
-
Protocol C: General Coupling with an Aryl Bromide [3]
-
Reaction: An aryl bromide with this compound.
-
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M aqueous Na₂CO₃ (1.5 equiv)
-
Toluene or DME
-
-
Procedure:
-
In a vial, charge the aryl bromide, this compound, Pd(PPh₃)₄, and the solvent.
-
Add the aqueous Na₂CO₃ solution.
-
Evacuate and purge the vial with nitrogen six times.
-
Heat the mixture at 80 °C for 35 minutes to 2 hours.
-
Dilute the mixture with ethyl acetate and wash the organic phase with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to afford the crude product, which can be further purified if necessary.
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes the reaction conditions for the Suzuki-Miyaura coupling using this compound as described in the literature.
| Protocol | Aryl/Vinyl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| A | Bromohydroquinone | Pd(PPh₃)₄ (5) | K₂CO₃ (6.6) | THF/H₂O | 80 | 15 | Not Specified | [1] |
| B | Heterocyclic Halide | PdCl₂(dppf) (7) | K₂CO₃ (2.0) | Dioxane/H₂O | 120 | 16 | Not Specified | [2] |
| C | Aryl Bromide | Pd(PPh₃)₄ (5) | Na₂CO₃ (1.5) | Toluene | 80 | 0.5-2 | Not Specified | [3] |
III. Logical Relationship of Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound is a highly effective and versatile reagent for the introduction of the methoxypropenyl group into organic molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented provide a comprehensive guide for its synthesis and application, empowering researchers in the fields of organic synthesis, medicinal chemistry, and drug development to utilize this valuable building block in their synthetic endeavors. The stereoselective synthesis of the reagent via ruthenium-catalyzed hydroboration and its reliable performance in cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures.
References
- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]
- 3. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with trans-3-Methoxy-1-propenylboronic acid pinacol ester
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions utilizing trans-3-Methoxy-1-propenylboronic acid pinacol ester. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no yield of my desired product. What are the most common causes?
A1: Low yields with this compound in Suzuki reactions are often attributed to one or more of the following factors:
-
Protodeboronation: This is a significant side reaction where the boronic ester is replaced by a hydrogen atom, effectively destroying the nucleophile.[1][2] Vinyl boronic esters, especially electron-rich ones like the methoxy-substituted variant, are particularly susceptible to this process under basic conditions.[1][3]
-
Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, solvent, and reaction temperature is critical and highly interdependent. An inappropriate combination can lead to catalyst deactivation or favor side reactions.
-
Reagent Quality and Stoichiometry: Degradation of the boronic ester, aryl halide, or solvent impurities can inhibit the catalytic cycle. Incorrect stoichiometry of the reactants can also lead to incomplete conversion.
-
Oxygen Sensitivity: While many Suzuki reactions are robust, the Pd(0) active catalyst can be sensitive to oxygen, leading to catalyst deactivation.
Q2: How can I minimize protodeboronation of my vinyl boronic ester?
A2: Minimizing protodeboronation is crucial for improving your yield. Consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Cesium fluoride (CsF) or potassium carbonate (K₂CO₃) are often milder alternatives to stronger bases like sodium or potassium hydroxide.[4]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction mechanism, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of protodeboronation relative to the desired coupling reaction.[7]
-
"Slow Release" Strategies: Although more complex, using precursors that generate the boronic acid in situ at a low concentration can minimize its decomposition.[2]
Q3: What are the recommended starting conditions for a Suzuki reaction with this boronic ester?
A3: A good starting point is to use a well-established catalyst system. For instance, a combination of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand is common. Below is a general protocol that can be optimized.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Widely used and effective for a range of Suzuki couplings. |
| Ligand | (If using a precursor other than Pd(PPh₃)₄) | Phosphine ligands like PPh₃, or more specialized ligands like SPhos for challenging couplings.[4] |
| Base | K₂CO₃ (2-3 equivalents) or CsF (2-3 equivalents) | Milder bases that can minimize protodeboronation.[4] |
| Solvent | Dioxane/water (e.g., 4:1) or THF | Common solvent systems for Suzuki reactions.[8][9] Anhydrous THF can also be explored.[9] |
| Temperature | 80-100 °C | A typical temperature range for many Suzuki couplings. |
Q4: My reaction starts but stalls before reaching full conversion. What could be the issue?
A4: Reaction stalling can be due to catalyst deactivation. This can be caused by:
-
Oxygen: Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Impurities: Impurities in the solvent or reagents can poison the palladium catalyst. Using high-purity reagents and solvents is recommended.
-
Ligand Degradation: Some phosphine ligands can degrade at elevated temperatures.
To address this, you can try:
-
Using a more robust ligand: Buchwald or Fuphos-type ligands are known for their stability and activity.
-
Adding a second portion of the catalyst: If you suspect catalyst death, a second addition of the catalyst midway through the reaction might help push it to completion.
Troubleshooting Workflow
For a systematic approach to troubleshooting low yields, the following workflow can be utilized.
Caption: A decision tree for troubleshooting low yields.
General Experimental Protocol
The following is a general procedure for the Suzuki coupling of an aryl bromide with this compound. This should be considered a starting point for optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution, 2-3 equiv)
-
Solvent (e.g., THF or 1,4-dioxane)
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl bromide, this compound, and the palladium catalyst.
-
Solvent and Base Addition: Add the organic solvent (e.g., THF), followed by the aqueous base solution.
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
A specific example of a successful reaction reported in the literature involved the coupling of bromohydroquinone with this compound using Pd(PPh₃)₄ as the catalyst and aqueous K₂CO₃ in THF.[9]
Suzuki Reaction Catalytic Cycle
Understanding the catalytic cycle can aid in troubleshooting. Low yields are often a result of a disruption in one of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Vinyl Boronic Esters
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the protodeboronation of vinyl boronic esters under aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for vinyl boronic esters?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often an undesired side reaction in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid or ester reagent.[1][2] For vinyl boronic esters, this would result in the formation of the corresponding alkene, reducing the efficiency of the desired transformation.
Q2: How stable are vinyl boronic esters to protodeboronation under typical aqueous conditions?
A2: Vinyl boronic acids and their esters are generally very stable and undergo protodeboronation extremely slowly under aqueous conditions.[3][4] Studies have shown that their half-life can be greater than one week even at elevated temperatures (70 °C) and high pH (pH 12).[4][5] This inherent stability distinguishes them from some more labile (hetero)aryl boronic acids.[3][4]
Q3: What primary factors influence the rate of protodeboronation?
A3: The rate of protodeboronation is highly dependent on several factors, including the pH of the solution, temperature, and the electronic and steric properties of the organic substituent on the boron atom.[1][4] For most boronic acids, the reaction is fastest at high pH due to the formation of a more reactive boronate anion ([R-B(OH)₃]⁻).[1][2] The reaction can also be acid-catalyzed, though this is typically less relevant for vinyl boronic esters which are stable across a wide pH range.[1][3]
Q4: Does the boronic ester need to hydrolyze to the boronic acid before protodeboronation occurs?
A4: Not necessarily. Protodeboronation can occur via two main pathways: a direct pathway where the boronic ester itself is protodeboronated, and a pre-hydrolytic pathway where the ester first hydrolyzes to the corresponding boronic acid, which then undergoes protodeboronation.[2][6][7] For many boronic esters, the hydrolysis step can be a significant contributor to the overall rate of conversion to the protodeboronated product.[2][6] However, given the high stability of vinyl boronic esters, both pathways are exceptionally slow under normal aqueous conditions.
Q5: What is the proposed mechanism for base-catalyzed protodeboronation in water?
A5: The generally accepted mechanism for base-catalyzed protodeboronation involves an initial equilibrium where the boronic acid or ester reacts with a hydroxide ion to form a tetracoordinate boronate species.[1] This is followed by a rate-limiting step where the boronate reacts with water (acting as a proton source) to cleave the carbon-boron bond, yielding the final protodeboronated product.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Protodeboronation Kinetics by NMR Spectroscopy
This protocol is adapted from kinetic studies on various boronic acids and esters and can be applied to investigate the stability of a vinyl boronic ester.[2][3]
-
Objective: To determine the rate of protodeboronation of a vinyl boronic ester under specific aqueous pH and temperature conditions.
-
Materials:
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Vinyl boronic ester (e.g., pinacol ester)
-
Aqueous buffer solution of desired pH (e.g., phosphate, borate)
-
Co-solvent if needed to ensure solubility (e.g., 1,4-dioxane, THF)[2]
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Internal standard for NMR (e.g., tetramethylsilane (TMS) or a stable, non-reactive compound with a known concentration)
-
NMR tubes, spectrometer
-
Constant temperature bath or NMR probe with temperature control
-
-
Procedure:
-
Prepare a stock solution of the vinyl boronic ester in a suitable solvent.
-
Prepare the aqueous buffer solution at the desired pH. If a co-solvent is used, prepare the mixed solvent system (e.g., 50% aqueous buffer, 50% 1,4-dioxane).[2]
-
In an NMR tube, combine the aqueous buffer system, the internal standard, and the vinyl boronic ester stock solution to achieve the desired final concentration.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 70 °C).[4]
-
Acquire spectra (e.g., ¹H NMR) at regular time intervals.
-
Integrate the signals corresponding to the vinyl boronic ester and the protodeboronated alkene product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
-
Data Presentation
The stability of boronic acids/esters to protodeboronation varies significantly with their organic substituent. The following table summarizes relative stabilities based on reported half-lives under specific conditions.
| Boronic Acid/Ester Type | Example Conditions | Half-life (t₀.₅) | Stability |
| Vinyl | pH 12, 70 °C | > 1 week[4][5] | Very High |
| Cyclopropyl | pH 12, 70 °C | > 1 week[4][5] | Very High |
| 4-Pyridyl | pH 12, 70 °C | > 1 week[4][5] | Very High |
| p-Anisyl Phenyl | 90 °C, water[3] | Varies with pH | Moderate |
| 2-Pyridyl | pH 7, 70 °C | ≈ 25-50 seconds[3][4] | Very Low |
| 5-Thiazolyl | pH 7, 70 °C | ≈ 25-50 seconds[3][4] | Very Low |
Troubleshooting Guide
Problem 1: My vinyl boronic ester is showing unexpected signs of decomposition in an aqueous solution. What could be the cause?
Answer: Given that vinyl boronic esters are exceptionally stable, unexpected decomposition is likely due to external factors rather than spontaneous protodeboronation.[4][5] Consider the following possibilities:
-
Trace Metal Contamination: Transition metal impurities can catalyze the decomposition of boronic acids. Ensure all glassware is scrupulously clean.
-
Extreme pH or Temperature: While stable over a wide range, extremely harsh acidic or basic conditions, combined with very high temperatures, could eventually promote degradation. Verify the pH of your medium.
-
Oxidative Degradation: Although less common than protodeboronation, oxidative pathways can lead to decomposition. Ensure your reaction is properly degassed or performed under an inert atmosphere if your substrate is sensitive to oxidation.
-
Photochemical Decomposition: Some organic molecules are light-sensitive. Try running the experiment in the dark or in amber-colored glassware.
Problem 2: The protodeboronation of my vinyl boronic ester is not proceeding. How can I facilitate this reaction?
Answer: This is the expected outcome under typical aqueous conditions.[4][5] If protodeboronation is the desired reaction, you will need to employ more forcing conditions, which often involve moving away from a simple aqueous system.
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Use of Additives: For other types of boronic esters, reagents like cesium fluoride (CsF) with a stoichiometric amount of water in an organic solvent have been used to effect protodeboronation.[8][9] Note that excess water can be detrimental to these specific methods.[8]
-
Non-Aqueous Conditions: Performing the reaction in an organic solvent with a strong acid or base may be necessary. However, this falls outside the scope of "aqueous conditions."
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Metal Catalysis: Certain transition metal catalysts can promote protodeboronation, though this is usually considered an undesirable side reaction.[1]
Visualizations
Caption: Experimental workflow for monitoring protodeboronation kinetics.
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Troubleshooting logic for unexpected decomposition.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation [organic-chemistry.org]
Technical Support Center: trans-3-Methoxy-1-propenylboronic acid pinacol ester
Welcome to the technical support center for trans-3-Methoxy-1-propenylboronic acid pinacol ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom.[1] Homocoupling results in the dimerization of the boronic ester, yielding a symmetrical diene. These side reactions consume the boronic ester, leading to reduced yields of the desired cross-coupled product.[2]
Q2: What factors typically promote protodeboronation of this vinyl boronic ester?
A2: Protodeboronation is often promoted by the presence of water and strong bases.[3] The reaction is catalyzed by both acid and base. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of greater concern. The choice of base and the amount of water in the solvent system are critical factors that can influence the extent of this side reaction.[1][3]
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Using a Pd(0) catalyst or a pre-catalyst that rapidly reduces to Pd(0) can also be beneficial.
Q4: Is this compound stable under ambient conditions?
A4: Pinacol boronic esters are generally more stable than their corresponding boronic acids.[4] However, like all boronic esters, they are susceptible to hydrolysis over time, especially in the presence of moisture. For long-term storage, it is recommended to keep the reagent in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the desired product is a common issue and can be attributed to several factors, including competing side reactions. The following table provides a troubleshooting guide with potential causes and solutions.
| Observation | Potential Cause | Suggested Solution | Expected Outcome |
| Significant amount of unreacted starting materials. | Inactive catalyst or insufficient reaction time/temperature. | - Use a fresh, active catalyst and ligand. - Increase reaction temperature or extend the reaction time. | Increased conversion of starting materials. |
| Presence of a significant peak corresponding to 3-methoxypropene in GC-MS or NMR analysis. | Protodeboronation of the boronic ester. | - Use anhydrous solvents and reagents. - Switch to a weaker base (e.g., K₂CO₃, CsF). - Use a less protic solvent system. | Reduction of the protodeboronation byproduct and increased yield of the desired product. |
| Detection of a symmetrical diene byproduct. | Homocoupling of the boronic ester. | - Thoroughly degas the reaction mixture. - Ensure a strict inert atmosphere (N₂ or Ar). - Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). | Minimized homocoupling byproduct formation. |
Quantitative Analysis of Side Reactions (Illustrative Data)
The following table presents illustrative data on the impact of reaction conditions on the yield of side products for a generic vinyl boronic ester, similar in reactivity to this compound. This data is intended to provide a qualitative understanding of the trends.
| Condition | Base | Solvent | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| A | NaOH | Dioxane/H₂O (4:1) | 65 | 25 | 10 |
| B | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 10 | 5 |
| C | CsF | Anhydrous Dioxane | 92 | <5 | <3 |
| D | K₂CO₃ | Dioxane/H₂O (4:1), No Degassing | 75 | 10 | 15 |
Note: The data in this table is representative and based on general trends for vinyl boronic esters. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of trans-3-Methoxy-1-propenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3-Methoxy-1-propenylboronic acid pinacol ester. The following sections address common purification challenges and offer detailed experimental protocols to ensure the successful isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include the corresponding boronic acid (formed via hydrolysis), starting materials, and byproducts from the coupling reaction. Residual palladium catalysts and ligands may also be present. In some cases, oligomerization or polymerization of the vinyl boronate can occur, especially if stabilizers are not used.
Q2: My NMR spectrum shows unidentifiable peaks. What could they be?
A2: Besides the common impurities mentioned above, unexpected peaks in your NMR spectrum could be residual solvents from the reaction or workup. It is recommended to consult tables of common NMR solvent impurities.[1][2] If the impurity persists after purification, consider the possibility of isomers or degradation products.
Q3: Is this compound stable during silica gel chromatography?
A3: While vinyl boronic acid pinacol esters are generally considered to be stable to chromatography, they can be susceptible to hydrolysis on silica gel, leading to the formation of the corresponding boronic acid.[3][4] This can result in streaking, poor separation, and reduced yields. The acidity of the silica gel can catalyze this hydrolysis.
Q4: How can I minimize hydrolysis during silica gel chromatography?
A4: To minimize on-column hydrolysis, it is recommended to use deactivated (neutral) silica gel or to impregnate the silica gel with boric acid.[5] Boric acid helps to suppress the Lewis acidity of the silica surface, reducing over-adsorption and degradation of the boronic ester.[5] Additionally, using non-polar eluents and minimizing the time the compound spends on the column can be beneficial.
Q5: Are there alternative purification methods to silica gel chromatography?
A5: Yes, several non-chromatographic methods can be employed. These include:
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective method for purification.[6]
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Derivatization: The boronic ester can be temporarily converted into a more easily purifiable derivative, such as a diethanolamine adduct, and then reverted to the pinacol ester.[7]
Q6: What are the recommended storage conditions for this compound?
A6: It is generally recommended to store the product at room temperature.[8] For long-term storage, refrigeration (-20°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent hydrolysis and degradation. Some commercial vinyl boronic acid pinacol esters are supplied with stabilizers like phenothiazine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after silica gel chromatography | 1. Over-adsorption of the product on the silica gel.[5] 2. Hydrolysis of the pinacol ester to the more polar boronic acid, which remains on the column.[3][4] | 1. Use boric acid-impregnated silica gel.[5] 2. Use neutral alumina as the stationary phase.[6] 3. Employ a less polar eluent system. 4. Consider non-chromatographic purification methods like crystallization or trituration.[6] |
| Streaking or tailing of the product spot on TLC | 1. Interaction of the boronic ester with the acidic sites on the silica gel. 2. Presence of the corresponding boronic acid due to hydrolysis.[3][4] | 1. Add a small amount of a neutralizer like triethylamine to the developing solvent. 2. Use boric acid-impregnated TLC plates.[5] 3. Ensure the sample is dry before spotting. |
| Product co-elutes with impurities | 1. Similar polarity of the product and impurities. 2. Inefficient separation on standard silica gel. | 1. Optimize the eluent system by trying different solvent mixtures. 2. Switch to a different stationary phase, such as neutral alumina or C18 reversed-phase silica. 3. Consider preparative HPLC for difficult separations.[9] |
| Product appears to be degrading during workup or purification | 1. Presence of water leading to hydrolysis.[3][4] 2. Exposure to acidic or basic conditions. | 1. Ensure all solvents and glassware are dry. 2. Perform aqueous workups quickly and at low temperatures. 3. Use neutral or buffered aqueous solutions if possible. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Boric Acid-Impregnated Silica Gel
This method is designed to minimize on-column hydrolysis and over-adsorption of the boronic ester.[5]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Prepare a 1% (w/v) solution of boric acid in methanol.
- Add silica gel to the boric acid solution to form a slurry.
- Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
- Dry the silica gel in an oven at 100-120°C for several hours to remove any residual methanol and water.
2. Column Packing:
- Wet pack the column with the prepared boric acid-impregnated silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
3. Sample Loading and Elution:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Adsorb the sample onto a small amount of the prepared silica gel and load it onto the column.
- Elute the column with the chosen solvent system, monitoring the fractions by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Crystallization
This method is suitable if the crude product is a solid or can be induced to crystallize.
1. Solvent Selection:
- Choose a solvent or a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of boronic esters include hexanes, ethyl acetate, and their mixtures.[6]
2. Dissolution:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
- Further cooling in an ice bath or refrigerator can increase the yield.
4. Isolation and Drying:
- Collect the crystals by filtration.
- Wash the crystals with a small amount of the cold crystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling with trans-3-Methoxy-1-propenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-3-Methoxy-1-propenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes?
Low yields or reaction failure can be attributed to several factors, particularly the reactivity of the coupling partners and the reaction conditions. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For less reactive aryl or vinyl halides (e.g., chlorides), bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[1][2]
-
Base Selection: The strength and type of base are crucial for activating the boronic ester and promoting the transmetalation step.[1]
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Solvent System: The solvent influences catalyst activity, substrate solubility, and overall reaction rates.[1]
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Reaction Temperature: Higher temperatures may be required to drive the reaction to completion, but this must be balanced against potential substrate or product decomposition.[1]
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Purity of Reagents and Inert Atmosphere: Impurities in the starting materials can poison the catalyst. Maintaining an inert atmosphere is essential to prevent catalyst deactivation through oxidation.[1]
Q2: What are the most common side reactions observed with vinyl boronic esters like this compound, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most common include:
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Protodeboronation: This is the hydrolysis of the boronic ester to the corresponding vinyl ether, removing it from the catalytic cycle.[1][3] This is often exacerbated by high temperatures and the presence of water. Using the pinacol ester form of the boronic acid provides greater stability against this side reaction.[1][3]
-
Mitigation: Use anhydrous solvents, minimize reaction time and temperature, and ensure the base is not excessively strong to prevent decomposition.
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic ester. It is often caused by the presence of oxygen or Pd(II) at the beginning of the reaction.[1][4]
-
Mitigation: Thoroughly degas all solvents and the reaction mixture. Using a Pd(0) precatalyst can also help suppress homocoupling.[1]
-
-
Isomerization: The double bond of the propenyl group may isomerize, especially under harsh reaction conditions. The choice of ligand can sometimes influence the extent of isomerization.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired coupled product, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: A troubleshooting workflow for low product yield.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with 1-5 mol % of the palladium catalyst. If the reaction is sluggish, a higher loading might be necessary, but be mindful of cost and potential for side reactions. | Insufficient catalyst will lead to incomplete conversion. |
| Ligand | For challenging couplings (e.g., with aryl chlorides), use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] | These ligands promote the rate-limiting oxidative addition step.[1] |
| Base | Use a moderately strong base like K₂CO₃ or K₃PO₄. For less reactive systems, a stronger base like Cs₂CO₃ might be required.[1] | The base is essential for the activation of the boronic ester.[1] |
| Solvent | Toluene, dioxane, or THF are commonly used.[1][5] Ensure the solvent is anhydrous and degassed. | The solvent affects catalyst solubility and activity.[1] |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and increase if necessary. Some reactions may require temperatures up to 120 °C.[5][6] | Higher temperatures can overcome activation energy barriers but may also lead to decomposition.[1] |
Issue 2: Presence of Significant Side Products
If your reaction mixture contains a high proportion of side products, such as the homocoupled boronic ester or the protodeboronated starting material, the following adjustments can be made:
| Side Product | Potential Cause | Recommended Action |
| Protodeboronation Product | Decomposition of the boronic ester, often due to excess water or high temperatures.[1] | Use anhydrous solvents, minimize reaction time, and consider a milder base. The pinacol ester is generally more stable than the corresponding boronic acid.[1][3] |
| Homocoupling Product | Presence of oxygen or Pd(II) at the start of the reaction.[1][4] | Rigorously degas all solvents and the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[1] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound. Note that optimal conditions will vary depending on the specific aryl/vinyl halide used.
General Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol [mdpi.com]
- 6. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]
Technical Support Center: trans-3-Methoxy-1-propenylboronic acid pinacol ester in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for users of trans-3-Methoxy-1-propenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions, troubleshoot common issues, and understand the effect of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Suzuki-Miyaura reaction with this compound?
A1: A general starting point for Suzuki-Miyaura reactions is typically in the range of 80-110 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used. For reactions involving this compound, a milder starting temperature of around 80 °C is often a good initial parameter to explore.
Q2: My reaction is proceeding very slowly or not at all at room temperature. What should I do?
A2: It is not uncommon for Suzuki-Miyaura reactions to be slow at room temperature, especially with less reactive coupling partners. Increasing the reaction temperature is a standard approach to increase the reaction rate. For some systems, an increase from 50 °C to 100 °C can significantly improve conversion.[2] We recommend a stepwise increase in temperature (e.g., in 10-20 °C increments) to find the optimal balance between reaction rate and the formation of undesirable side products.
Q3: I'm observing low yields of my desired product. Could the temperature be the issue?
A3: Yes, both excessively low and high temperatures can lead to low yields.
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Too low temperature: The reaction may not have sufficient energy to overcome the activation barrier, resulting in a slow or incomplete reaction.
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Too high temperature: This can lead to the degradation of the catalyst, starting materials, or the desired product. It can also promote side reactions such as protodeborylation, which consumes the boronic ester and reduces the yield of the coupled product.
Q4: What are the common side products I should be aware of when running reactions with this compound at elevated temperatures?
A4: The primary side reaction of concern, especially at elevated temperatures, is protodeborylation . This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. In the case of this compound, this would result in the formation of trans-1-methoxy-1-propene. Another potential side reaction is homocoupling of the boronic ester. Careful monitoring of the reaction by GC-MS or LC-MS can help identify these and other byproducts.
Q5: How does the stability of this compound change with temperature?
A5: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids. However, like most organic molecules, they can degrade at elevated temperatures over prolonged periods. The presence of water and strong base in the reaction mixture can also contribute to the hydrolysis of the pinacol ester to the corresponding boronic acid, which may have different stability and reactivity profiles. It is recommended to use anhydrous solvents and handle the reagent under an inert atmosphere to minimize degradation.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS at each temperature to determine the optimal point for product formation without significant side product formation. A typical effective range for many Suzuki couplings is 80-100 °C. |
| Low Yield with Significant Starting Material Remaining | Insufficient reaction time at the given temperature. | Increase the reaction time at the current temperature. If the reaction is still sluggish, a moderate increase in temperature may be necessary to drive the reaction to completion. |
| Formation of Protodeborylation Side Product | Reaction temperature is too high. | Decrease the reaction temperature. If a lower temperature results in an unacceptably slow reaction rate, consider screening different catalyst/ligand systems that are more active at lower temperatures. Also, ensure anhydrous conditions, as water can facilitate protodeborylation. |
| Catalyst Decomposition (black precipitate) | Reaction temperature is too high for the chosen catalyst system. | Lower the reaction temperature. Alternatively, select a more thermally stable palladium catalyst and ligand combination. Some modern Buchwald or Fu-type catalysts exhibit high activity and stability at lower temperatures. |
| Poor Reproducibility | Inconsistent heating or "hot spots" in the reaction vessel. | Ensure uniform heating of the reaction mixture using a well-stirred oil bath or a heating mantle with a temperature controller and internal thermometer. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
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Anhydrous solvent (e.g., Toluene, Dioxane, THF)
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Degassed water (if required for the chosen conditions)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Add the anhydrous solvent (and degassed water if applicable).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Temperature Optimization Study
To systematically study the effect of temperature, a parallel reaction setup is recommended.
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Prepare a stock solution of the aryl halide, solvent, and base.
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Prepare a stock solution of the palladium catalyst and ligand in the solvent.
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In a series of reaction vials, add this compound.
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Aliquot the aryl halide stock solution into each vial.
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Aliquot the catalyst stock solution into each vial.
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Seal the vials and place them in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
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After a fixed time (e.g., 4, 8, 12, 24 hours), quench the reactions and analyze the crude reaction mixtures by GC-MS or ¹H NMR with an internal standard to determine the yield of the desired product and the relative amounts of starting materials and major side products.
Data Presentation
Table 1: Hypothetical Effect of Temperature on Reaction Yield and Purity
This table illustrates the type of data you should aim to generate from a temperature optimization study. The values are for illustrative purposes only.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Purity by GC-MS (%) | Protodeborylation Product (%) |
| 60 | 24 | 35 | 30 | >98 | <1 |
| 70 | 24 | 65 | 60 | 97 | 2 |
| 80 | 12 | 95 | 90 | 95 | 4 |
| 90 | 8 | >99 | 92 | 93 | 6 |
| 100 | 6 | >99 | 85 | 88 | 10 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Relationship between Temperature and Reaction Parameters
Caption: Interplay of temperature and key reaction parameters.
References
Minimizing homocoupling of "trans-3-Methoxy-1-propenylboronic acid pinacol ester"
Topic: Minimizing Homocoupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in Suzuki-Miyaura cross-coupling reactions. Our focus is to address the common challenge of homocoupling and provide actionable strategies to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic ester, this compound, react with each other to form a symmetrical dimer. This process consumes the starting material and the palladium catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1]
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The two main factors that promote homocoupling are the presence of molecular oxygen in the reaction mixture and the use of a Palladium(II) precatalyst without an efficient in-situ reduction to the active Pd(0) species.[1][2] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic ester.[2]
Q3: Is this compound particularly susceptible to homocoupling?
A3: While pinacol esters are generally more stable than their corresponding boronic acids, all organoboron reagents can undergo homocoupling under suboptimal conditions.[3][4] Alkenylboronic esters are valuable substrates in Suzuki-Miyaura couplings, and ensuring the reaction conditions are strictly anaerobic is crucial to prevent this side reaction.
Q4: How can I detect the formation of the homocoupled byproduct?
A4: The homocoupled byproduct can typically be identified by chromatographic methods such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a molecular weight corresponding to the dimer of the trans-3-Methoxy-1-propenyl group.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the homocoupling of this compound.
| Issue | Potential Cause | Troubleshooting Action |
| Significant formation of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture. | 1. Ensure rigorous degassing of all solvents and the reaction mixture. Techniques include sparging with an inert gas (argon or nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[5] 2. Maintain a positive pressure of an inert atmosphere throughout the entire experimental setup and duration. |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without complete reduction to Pd(0). | 1. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.[6] 2. If using a Pd(II) precatalyst, ensure the ligand and other reaction conditions are suitable for its efficient in-situ reduction. The addition of a mild reducing agent may be beneficial, but requires careful optimization. | |
| Suboptimal choice of base. | Experiment with different bases. While stronger bases can facilitate the catalytic cycle, they might also promote side reactions. Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce homocoupling. | |
| High concentration of the boronic ester. | Consider adding the this compound slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction. | |
| Low yield of the desired cross-coupled product with evidence of homocoupling | Inefficient catalyst turnover due to catalyst decomposition. | 1. Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. 2. Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. |
| Competing protodeboronation (loss of the boronic ester group). | While pinacol esters are more stable, protodeboronation can still occur, especially in the presence of excess water. Use anhydrous solvents and reagents where possible. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or vinyl halide, emphasizing techniques to minimize homocoupling.
Reagent Preparation and Setup:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl/vinyl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Seal the flask and thoroughly evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
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Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture). The solvent should be rigorously degassed beforehand by sparging with the inert gas for at least 30 minutes or by 3-5 freeze-pump-thaw cycles.
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Add the phosphine ligand (if not using a pre-formed catalyst complex) under the inert atmosphere.
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
Reaction Execution and Workup:
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Competing Reaction Pathways
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
Technical Support Center: Reaction Monitoring of trans-3-Methoxy-1-propenylboronic acid pinacol ester
This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving trans-3-Methoxy-1-propenylboronic acid pinacol ester using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
TLC Monitoring
Question 1: My boronic ester spot is streaking or staying at the baseline on the TLC plate. What can I do?
Answer: This is a common issue with boronic acid pinacol esters due to their interaction with the acidic silica gel. Here are several troubleshooting steps:
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Sample Overloading: You might be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.[1]
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Mobile Phase Additives: For acid-sensitive compounds, adding a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1–2.0%), can help reduce streaking.[1]
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Pre-treatment of TLC Plate (B-TLC): You can treat your silica plate with boronic acid. This caps the Lewis acidic sites on the silica, preventing your pinacol boronate ester from sticking and streaking.[2]
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Change the Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase C18 plate.[1]
Question 2: How can I visualize the this compound spot on the TLC plate if it's not UV active?
Answer: If your compound does not show up under a UV lamp, you will need to use a chemical stain.
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Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds with double bonds, which your target molecule has.
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Curcumin Stain: This stain is particularly useful for detecting boronic acids and their esters. Boronic acids typically stain orange immediately on a yellow background, while boronic esters may take a few minutes to develop the orange color.[3]
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Alizarin Stain: Alizarin can be used for the fluorescent detection of boronic acids on TLC plates.[4]
Question 3: My TLC spots are not separating well (spots are too close to the baseline or the solvent front). How do I improve the separation?
Answer: This indicates that the polarity of your mobile phase (eluent) is not optimal.
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Spots near the baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture.[1]
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Spots near the solvent front: Your eluent is too polar. Decrease the proportion of the polar solvent.[1] A common starting eluent system for boronic esters is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve better separation.
GC-MS Monitoring
Question 1: I am not seeing my boronic ester in the GC-MS chromatogram, or I see a peak corresponding to the hydrolyzed boronic acid. Why is this happening?
Answer: Pinacol boronate esters can be prone to hydrolysis, especially under certain analytical conditions. The resulting boronic acid is often not volatile enough for GC analysis.[5][6]
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Hydrolysis: The ester can hydrolyze to the corresponding boronic acid in the presence of water or protic solvents, which can occur during sample preparation or in the GC inlet.[5][6] To mitigate this, use anhydrous and aprotic solvents for sample preparation.
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Thermal Instability: The compound may be degrading in the high temperatures of the GC inlet. Try lowering the inlet temperature.
Question 2: Are there ways to improve the GC-MS analysis of boronic esters?
Answer: Yes, several strategies can be employed:
-
Use of an Internal Standard: To improve reproducibility, it is common to use an internal standard in the analysis.[7]
-
Derivatization: While your target compound may be amenable to direct analysis, some boronic acids require derivatization to increase their volatility for GC-MS analysis.[7]
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Method Optimization: Carefully optimize the GC parameters, including the injection temperature, temperature ramp, and the type of column used. A non-polar or medium-polarity column is often a good starting point.
Question 3: Can I quantify the conversion of my reaction using GC-MS?
Answer: Yes, GC-MS can be a powerful tool for quantitative analysis. By integrating the peak areas of your starting material and product, you can determine the relative amounts of each and monitor the reaction's progress. For accurate quantification, creating a calibration curve with known concentrations of your starting material and product is recommended.
Experimental Protocols
TLC Monitoring Protocol
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Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
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Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spotting: Using a capillary tube, spot the diluted sample onto the TLC plate's baseline. Also, spot the starting materials as a reference.
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Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio).
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Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use an appropriate stain like potassium permanganate or curcumin.
-
Analysis: Calculate the Retention Factor (Rf) for each spot to monitor the appearance of the product and the disappearance of the starting material.
GC-MS Monitoring Protocol
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench it if necessary. Dilute the sample in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate). If using an internal standard, add it to the sample at a known concentration.
-
GC-MS Instrument Setup (Example):
-
Column: A standard non-polar or medium-polarity column (e.g., HP-5MS, DB-5).
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Inlet Temperature: Start with a lower temperature (e.g., 200-250 °C) to minimize thermal degradation.
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Oven Program: A typical starting program could be: hold at 50 °C for 2 minutes, then ramp up to 280 °C at 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
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Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra. Monitor the reaction progress by comparing the relative peak areas over time.
Data Presentation
Table 1: Example TLC Data
| Compound | Hypothetical Rf Value (8:2 Hexane:Ethyl Acetate) | Visualization Method |
| Starting Material (e.g., an aryl halide) | 0.80 | UV (254 nm) |
| This compound | 0.55 | KMnO₄ / Curcumin Stain |
| Byproduct | 0.20 | UV / Stain |
Table 2: Example GC-MS Data
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| Starting Material (e.g., an aryl halide) | 8.5 | Dependent on structure |
| This compound | 12.2 | 198 (M+), 183, 115, 83 |
| Pinacol | 4.1 | 118, 103, 59 |
Experimental Workflow
Caption: Workflow for monitoring the reaction of this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting "trans-3-Methoxy-1-propenylboronic acid pinacol ester" in Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "trans-3-Methoxy-1-propenylboronic acid pinacol ester." The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using "this compound" is resulting in incomplete conversion. What are the potential causes?
Incomplete conversion in a Suzuki-Miyaura coupling reaction can stem from several factors. The primary areas to investigate are the catalyst's activity, the reaction environment, and the integrity of your reagents. A summary of common causes and their solutions is provided in the table below.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this reagent?
While optimal conditions are substrate-dependent, a general set of starting parameters can be a reliable foundation for your experiment. Always perform a small-scale test reaction to fine-tune conditions for your specific substrates.
Q3: I'm observing significant protodeboronation of my vinylboronic acid pinacol ester. How can this be minimized?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a known side reaction for vinylboronic acids, especially in the presence of strong bases and water.[1] To mitigate this:
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Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
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Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]
Q4: What is the recommended procedure for the purification of the final product?
Standard flash column chromatography is a common method for purifying the products of Suzuki-Miyaura couplings.[1][2] For boronic acid pinacol esters, which can sometimes be challenging to purify due to co-elution with byproducts like pinacol, a modified approach may be beneficial.[3] Using boric acid-impregnated silica gel has been shown to improve the purification of boronic acid pinacol esters by reducing their adsorption to the silica gel.[3]
Q5: How should "this compound" be properly stored and handled?
Proper storage and handling are crucial for maintaining the integrity of the reagent. Boronic acids and their esters can be sensitive to air and moisture. It is recommended to store the compound at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Troubleshooting Incomplete Conversion
| Potential Cause | Recommended Solution(s) | Reference(s) |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure any Pd(II) precatalyst is properly reduced in situ. | [1] |
| Oxygen Contamination | Thoroughly degas the solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid. | [1] |
| Reagent Impurity/Degradation | Verify the purity of all starting materials. Boronic acids can degrade over time. | [1] |
| Suboptimal Base/Solvent | The choice of base and solvent is critical. Ensure the base is strong enough for transmetalation but not so strong as to cause degradation. For anhydrous reactions, use a finely powdered and dry base. For biphasic reactions, ensure vigorous stirring. | [1] |
| Protodeboronation | Switch to a milder base (e.g., K₂CO₃, KF) and consider using anhydrous conditions. | [1] |
Table 2: General Experimental Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | 0.5–2 mol% | e.g., XPhos Pd G3 |
| Ligand | As required by the precatalyst | |
| Base | 2-3 equivalents | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Degassed | e.g., Dioxane/H₂O (10:1), Toluene, THF |
| Concentration | 0.1 M to 0.5 M | With respect to the limiting reagent |
| Temperature | 80–110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | |
| Monitoring | TLC, GC-MS, or LC-MS |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), "this compound" (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Mandatory Visualization
Caption: Troubleshooting flowchart for incomplete conversion.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Guide to Alkene-Bearing Organoboron Reagents: Trans-3-Methoxy-1-propenylboronic acid pinacol ester vs. Potassium vinyltrifluoroborate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective comparison of two commercially available alkene-bearing organoboron reagents: trans-3-Methoxy-1-propenylboronic acid pinacol ester and potassium vinyltrifluoroborate, supported by experimental data and detailed protocols.
At a Glance: Key Properties and Performance
| Property | This compound | Potassium vinyltrifluoroborate |
| Chemical Formula | C₁₀H₁₉BO₃ | C₂H₃BF₃K |
| Molecular Weight | 198.07 g/mol | 133.95 g/mol [1] |
| Physical State | Liquid | White to off-white solid[2] |
| Stability | Generally stable, but can be susceptible to hydrolysis.[3] Requires careful handling and storage. | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature.[2][4][5] |
| Handling | Requires anhydrous conditions for some applications and should be protected from moisture. | Can be handled in air and is compatible with aqueous conditions.[2] |
| Solubility | Soluble in common organic solvents. | Soluble in polar organic solvents.[2] |
| Reactivity in Suzuki-Miyaura Coupling | Generally less reactive than corresponding boronic acids but offers improved stability for purification and handling.[6][7] | Highly reactive under appropriate conditions, often providing good to excellent yields.[6][8][9] |
Performance in Suzuki-Miyaura Cross-Coupling: A Reactivity Comparison
The choice between a boronic acid pinacol ester and a potassium trifluoroborate often represents a trade-off between handling stability and reactivity. Pinacol esters are widely used due to their relative stability compared to boronic acids, allowing for easier purification and storage.[10] However, they are generally considered less reactive than the corresponding boronic acids and trifluoroborates in Suzuki-Miyaura couplings.[6][7]
Potassium organotrifluoroborates have emerged as highly versatile and robust reagents. Their tetracoordinate boron center renders them exceptionally stable to air and moisture, a significant advantage over boronic acids and their esters.[2][5] This stability, however, does not impede their reactivity in cross-coupling reactions. Under the appropriate basic and protic conditions, the trifluoroborate is thought to slowly hydrolyze to the active boronic acid species in situ, which then participates in the catalytic cycle.
The following table presents representative yields for Suzuki-Miyaura reactions involving each class of reagent with various aryl halides. It is important to note that these are not from a single comparative study and reaction conditions have been optimized for each specific transformation.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 2 mol % PdCl₂, 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | 79[6] |
| Potassium vinyltrifluoroborate | 4-Bromoanisole | 2 mol % PdCl₂, 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | 72[6] |
| Potassium vinyltrifluoroborate | 1-Bromonaphthalene | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 95 |
| This compound | Brominated aromatic precursor | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 51[11] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions utilizing each of the compared reagents, based on procedures reported in the literature.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol is adapted from the work of Molander and Brown for the coupling of potassium vinyltrifluoroborate with 4-bromoacetophenone.[6]
Materials:
-
Potassium vinyltrifluoroborate
-
4-Bromoacetophenone
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser is added 4-bromoacetophenone (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Palladium(II) chloride (0.02 mmol, 2 mol %) and triphenylphosphine (0.06 mmol, 6 mol %) are added to the flask.
-
Anhydrous tetrahydrofuran (9 mL) and deionized water (1 mL) are added via syringe.
-
The reaction mixture is heated to reflux and stirred for the time required to reach completion (typically monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired vinylated product.
Protocol 2: Suzuki-Miyaura Coupling of this compound with a Bromoarene
This protocol is a representative procedure based on the coupling of substituted boronic esters as described in the literature.[11]
Materials:
-
This compound
-
Aryl bromide (e.g., a brominated aromatic precursor)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser is added the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol %) is added to the flask.
-
Anhydrous 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Workflow and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boron reagent primarily influences the transmetalation step.
As depicted in the diagram, both the pinacol ester and the trifluoroborate require activation to participate in the transmetalation step. For the pinacol ester, this typically involves interaction with the base, and potentially hydrolysis, to form a more nucleophilic boronate species. Potassium vinyltrifluoroborate undergoes a slow, base-promoted hydrolysis to release the corresponding boronic acid, which is the active species in the catalytic cycle. This slow-release mechanism can be advantageous in preventing side reactions associated with high concentrations of boronic acids.
Logical Relationship: Stability vs. Reactivity
The decision to use one reagent over the other can be summarized in the following logical diagram, highlighting the key trade-offs.
Conclusion
Both this compound and potassium vinyltrifluoroborate are valuable reagents for the introduction of a vinyl or substituted vinyl group via Suzuki-Miyaura cross-coupling.
Potassium vinyltrifluoroborate stands out for its exceptional stability, ease of handling as a solid, and high reactivity, often providing excellent yields under relatively mild, aqueous conditions. Its robustness makes it an ideal choice for a wide range of applications, including in complex molecule synthesis where functional group tolerance is key.
This compound offers the advantage of being a liquid and is generally more stable than the corresponding boronic acid, which can simplify purification and handling during its synthesis. However, it is more susceptible to hydrolysis than the trifluoroborate and may exhibit lower reactivity in cross-coupling reactions, potentially requiring more forcing conditions.
The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and considerations of reagent stability and handling. For applications demanding high stability and robust performance, potassium vinyltrifluoroborate is often the superior choice. For syntheses where the pinacol ester is more readily available or its physical properties are advantageous, it remains a viable, albeit potentially less reactive, alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry in Synthesis: A Comparative Guide to the Reactivity of Trans and Cis Vinylboronic Esters
For researchers, scientists, and professionals in drug development, the stereochemical configuration of reagents is a critical determinant of reaction outcomes. This guide provides a detailed comparison of the reactivity of trans (E) and cis (Z) vinylboronic esters, pivotal building blocks in modern organic synthesis. While direct head-to-head kinetic comparisons are not extensively documented in the literature, this report synthesizes available experimental data and mechanistic principles to offer insights into their relative performance in key transformations, particularly the Suzuki-Miyaura cross-coupling reaction and oxidation reactions.
Executive Summary: Stability vs. Reactivity Trade-Offs
In the landscape of vinylboronic esters, the choice between the trans and cis isomers often presents a trade-off between thermodynamic stability and kinetic reactivity. Generally, trans isomers are more thermodynamically stable due to reduced steric strain compared to their cis counterparts. This inherent stability can influence their reactivity in catalytic cycles. While both isomers are valuable synthetic intermediates, their geometric differences can lead to variations in reaction rates and, in some cases, product yields.
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and vinylboronic esters are widely employed as coupling partners. The crucial transmetalation step in the catalytic cycle is sensitive to the steric and electronic properties of the boronic ester.
It is generally understood that boronic acids are more reactive than their corresponding esters in Suzuki-Miyaura couplings.[1][2] This is often attributed to the Lewis acidity of the boronic acid, which facilitates transmetalation.[1] Boronate esters, including vinylboronic esters, offer enhanced stability, making them easier to handle and store.[1]
While specific kinetic studies directly comparing the reaction rates of trans and cis vinylboronic esters are scarce, it is plausible to infer their relative reactivity based on steric hindrance. The more sterically accessible trans isomer is generally expected to undergo transmetalation more readily than the bulkier cis isomer. However, the specific reaction conditions, including the choice of palladium catalyst, ligand, and base, can significantly influence the outcome and may be optimized to favor the coupling of either isomer.
One study on stereodivergent olefination demonstrated the successful synthesis of both Z,E and E,E dienes from a vinyl boronic ester, showcasing the utility of both isomers in coupling reactions, with reported yields of 71% and 79% respectively.[3] This indicates that with appropriate reaction design, both isomers can be effectively utilized in synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling of a Vinylboronic Ester
The following is a generalized protocol for the Suzuki-Miyaura coupling of a vinylboronic ester with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
trans- or cis-Vinylboronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a flask purged with an inert gas (e.g., argon or nitrogen), add the aryl halide, vinylboronic ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation of Vinylboronic Esters
The oxidation of the carbon-boron bond is another fundamental transformation of vinylboronic esters, typically yielding aldehydes or ketones. The stereochemistry of the vinylboronic ester is generally retained during this process.
Similar to the Suzuki-Miyaura coupling, the relative rates of oxidation for trans and cis isomers are not extensively compared in the literature. However, steric accessibility would again suggest that the trans isomer might react more readily. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Oxidation of a Vinylboronic Ester
A common method for the oxidation of vinylboronic esters involves the use of basic hydrogen peroxide.
Materials:
-
Vinylboronic ester (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3 M)
-
Hydrogen peroxide (e.g., 30% aqueous solution)
Procedure:
-
Dissolve the vinylboronic ester in THF.
-
Add the aqueous sodium hydroxide solution and cool the mixture in an ice bath.
-
Slowly add the hydrogen peroxide solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.
Data Summary
Due to the lack of direct comparative studies in the literature, a quantitative side-by-side comparison of reaction rates or yields for trans and cis vinylboronic esters under identical conditions cannot be definitively presented. The following table provides a qualitative comparison based on general principles of steric hindrance and stability.
| Property | trans (E)-Vinylboronic Ester | cis (Z)-Vinylboronic Ester |
| Thermodynamic Stability | Generally more stable | Generally less stable |
| Steric Hindrance | Lower | Higher |
| Reactivity (Predicted) | Potentially higher | Potentially lower |
Mechanistic Considerations and Workflows
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for comparing the reactivity of the two isomers.
Conclusion
While a definitive quantitative comparison of the reactivity of trans and cis vinylboronic esters remains an area for further investigation, the existing literature and fundamental chemical principles provide a strong basis for their effective utilization in organic synthesis. The more stable and less sterically hindered trans isomers are often the default choice, but the successful application of cis isomers in complex syntheses highlights their synthetic utility. The choice between these stereoisomers should be guided by the specific synthetic target and a willingness to optimize reaction conditions to accommodate the unique reactivity profile of each isomer. Future kinetic studies that directly compare these valuable reagents will undoubtedly provide deeper insights and further empower synthetic chemists in their endeavors.
References
A Comparative Guide to "trans-3-Methoxy-1-propenylboronic acid pinacol ester" in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex molecular syntheses. In the realm of carbon-carbon bond formation, organometallic reagents are indispensable tools. This guide provides an objective comparison of trans-3-Methoxy-1-propenylboronic acid pinacol ester with other classes of organometallics, supported by experimental data, to highlight its advantages in stability, handling, and reactivity.
Enhanced Stability and Ease of Handling: A Key Advantage
One of the most significant advantages of this compound lies in its stability. Unlike many other organometallic reagents, such as Grignard and organolithium compounds, which are highly reactive and sensitive to moisture and air, boronic esters, particularly pinacol esters, exhibit remarkable stability. This increased stability translates to a longer shelf life and easier handling in a laboratory setting, simplifying weighing and transfer procedures. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, making the compound less prone to degradation.[1]
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated alkenes and other complex organic molecules.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.
Comparative Performance Data
Experimental data demonstrates the efficiency of this compound in Suzuki-Miyaura couplings. In a case study, it achieved a 51% yield in a coupling reaction with a bromoarene to form a dienol derivative under mild conditions.[2] When compared with an aryl analog under similar conditions, the arylboronic acid ester required a higher catalyst loading and extended reaction times to achieve comparable yields, highlighting the favorable reactivity of the propenylboronic acid derivative.[2]
| Reagent | Coupling Partner | Catalyst | Base | Yield | Reaction Time | Reference |
| This compound | Bromoarene | Pd(PPh₃)₄ | K₂CO₃ | 51% | 24 hours | [2] |
| 3-(Trifluoromethoxy)phenylboronic acid ester | Bromoarene | Pd catalyst | - | ~50% | 48 hours | [2] |
General Comparison with Other Organometallics
The choice of an organometallic reagent often involves a trade-off between reactivity and selectivity. While highly reactive reagents like Grignard compounds are powerful nucleophiles, they often exhibit lower functional group tolerance. Boronic esters, such as the title compound, offer a more balanced profile, making them suitable for complex syntheses where sensitive functional groups are present.
| Feature | Boronic Esters (e.g., Pinacol Esters) | Grignard Reagents | Organozinc Reagents |
| Reactivity | Moderate | High | Moderate |
| Selectivity | High | Moderate to Low | High |
| Functional Group Tolerance | Excellent | Poor | Good |
| Stability | High (often air- and moisture-stable) | Low (air- and moisture-sensitive) | Moderate |
| Handling | Easy | Difficult | Moderate |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the key advantages of using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Caption: Advantages of using the specified boronic ester in organic synthesis.
Conclusion
This compound stands out as a superior reagent for the introduction of the 3-methoxy-1-propenyl moiety in complex molecule synthesis. Its exceptional stability, ease of handling, and high functional group tolerance, coupled with its efficient reactivity in Suzuki-Miyaura cross-coupling reactions, make it a valuable tool for researchers in medicinal chemistry and materials science. While more reactive organometallics have their place, the balanced and reliable performance of this boronic ester provides a significant advantage in the synthesis of intricate and sensitive molecular architectures.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Alkenes
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of substituted alkenes is a cornerstone of modern organic chemistry. The precise control over the geometry of carbon-carbon double bonds is critical in determining the biological activity and physical properties of molecules. This guide provides an objective comparison of the performance of key alternative reagents for alkene synthesis, supported by experimental data and detailed protocols. We will explore the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and olefin metathesis, offering a comprehensive overview to inform reagent selection in synthetic planning.
The Wittig Reaction
The Wittig reaction is a widely used method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to (Z)-alkenes with moderate to high selectivity.[1] In contrast, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), generally favor the formation of the thermodynamically more stable (E)-alkene.[2] A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture, often necessitating purification by chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. This method offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed by aqueous extraction, simplifying product purification.[3] HWE reagents are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react with a broader range of aldehydes and ketones, including sterically hindered ones.[4] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[3] However, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), can be used to achieve high (Z)-selectivity.[4]
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and highly stereoselective method for the synthesis of alkenes, particularly (E)-alkenes.[5] This reaction involves the coupling of a heteroaryl sulfone (most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[6] The reaction proceeds under mild conditions and offers excellent functional group tolerance.[7] A key advantage of the Julia-Kocienski modification over the classical Julia olefination is that it is a one-pot procedure.[5] The choice of the heteroaryl sulfone can influence the stereoselectivity, with PT-sulfones often providing higher (E)-selectivity. Recent modifications have also enabled the synthesis of (Z)-alkenes with high selectivity.[8]
Olefin Metathesis
Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts).[9] Ring-closing metathesis (RCM) is a widely used intramolecular variant for the synthesis of cyclic alkenes.[10] The stereoselectivity of RCM can be influenced by the catalyst structure, with some ruthenium N-heterocyclic carbene (NHC) catalysts favoring the formation of (E)-alkenes due to steric interactions in the metallacyclobutane intermediate.[10] Specialized catalysts have been developed to provide high (Z)-selectivity.[10] Olefin metathesis is valued for its high functional group tolerance and its ability to form macrocycles and other challenging ring systems.[9]
Quantitative Performance Comparison
The following tables summarize the performance of these alternative reagents in the synthesis of substituted alkenes, based on reported experimental data.
Table 1: Horner-Wadsworth-Emmons Reaction Performance [11]
| Phosphonate Reagent | Aldehyde/Ketone | Base, Solvent, Conditions | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Various aldehydes | DBU, LiCl, THF, r.t., 2 h | 77 | Only E |
| (EtO)₂P(O)CH₂CO₂Et | Aromatic Aldehyde | NaH, THF, -78 to 0 °C, ~5 h | 84 | 8:1 |
| (EtO)₂P(O)CH₂CN | Aliphatic Aldehyde | NaH, Toluene, 0 °C to r.t., 1.5 h | 78 (2 steps) | Only E |
Table 2: Julia-Kocienski Olefination Performance with Benzaldehyde [6]
| Sulfone Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | KHMDS | DME | 95 | >98:2 |
| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | LiHMDS | DME | 96 | 97:3 |
| Benzothiazol-2-yl (BT) sulfone | KHMDS | DME | 93 | 92:8 |
| Benzothiazol-2-yl (BT) sulfone | LiHMDS | DME | 95 | 87:13 |
Table 3: Wittig Reaction Stereoselectivity [1][2]
| Ylide Type | Typical Stereoselectivity |
| Unstabilized (e.g., R = alkyl) | Predominantly (Z)-alkene |
| Stabilized (e.g., R = CO₂R', COR) | Predominantly (E)-alkene |
| Semistabilized (e.g., R = aryl) | Often poor E/Z selectivity |
Table 4: Ring-Closing Metathesis (RCM) with Grubbs Catalysts [12]
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs 1st Gen. | 0.5 | Dichloromethane | 0.1 | 25 | 0.5 | >98 |
| Grubbs 1st Gen. | 0.1 | Toluene | 0.5 | 60 | 1 | 97 |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction (E-selective)[14]
Materials:
-
Phosphonate reagent (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate reagent in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Julia-Kocienski Olefination[15]
Materials:
-
PT-sulfone (1.0 equivalent)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equivalents)
-
Aldehyde (1.5 equivalents)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise via cannula over 10 minutes.
-
Stir the resulting yellow-orange solution for 70 minutes, during which time the solution will become dark brown.
-
Add the neat aldehyde dropwise over 5 minutes.
-
Stir the mixture at -55 °C for 1 hour, during which time the color will change to light yellow.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.
-
Add water and continue stirring for 1 hour.
-
Dilute the mixture with Et₂O and wash with water.
-
Extract the aqueous phase with Et₂O (3x).
-
Combine the organic layers and wash with water (3x) and brine.
-
Dry the organic layer over MgSO₄ and remove the solvent in vacuo.
-
Purify the resulting crude oil by column chromatography.
Protocol 3: Wittig Reaction with a Stabilized Ylide[16]
Materials:
-
Benzaldehyde (1.0 equivalent)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equivalents)
-
Hexanes
Procedure:
-
In a clean and dry 50-mL round-bottomed flask equipped with a magnetic stir bar, weigh the benzaldehyde.
-
Add (carbethoxymethylene)triphenylphosphorane to the flask.
-
Stir the mixture for 15 minutes.
-
Add 3 mL of hexanes to the reaction flask and stir for another 10 minutes.
-
Allow the suspension to settle for 5 minutes and filter it through a Pasteur pipet equipped with a piece of cotton in the bottom end to remove the precipitated triphenylphosphine oxide.
-
Evaporate the hexanes from the filtrate to obtain the crude product.
Protocol 4: Ring-Closing Metathesis (RCM) with Grubbs First Generation Catalyst[13]
Materials:
-
Grubbs First Generation Catalyst (G1)
-
Diene substrate (e.g., 1,6-octadiene)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a condenser under an inert atmosphere.
-
Dissolve the diene substrate in anhydrous DCM.
-
Add the Grubbs First Generation Catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The reaction is often driven by the evolution of ethylene gas.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Boronic Esters: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of boronic esters is a critical step in synthesis and quality control. These versatile compounds are foundational in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability, particularly their susceptibility to hydrolysis, presents significant analytical challenges. This guide provides an objective comparison of the primary analytical methods used for the purity assessment of boronic esters, supported by experimental data and detailed protocols.
The principal challenge in the analysis of boronic esters is their tendency to hydrolyze to the corresponding boronic acids, a reaction that can occur during sample preparation, storage, or even during chromatographic analysis.[1][2][3][4] This instability can lead to inaccurate purity determinations and misinterpretation of results. Consequently, the choice of analytical method must be carefully considered to minimize or account for this degradation.
Comparative Overview of Analytical Techniques
Several analytical techniques are employed to assess the purity of boronic esters, each with distinct advantages and limitations. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Non-Aqueous Capillary Electrophoresis (NACE), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | Widely available, high resolution. | Prone to on-column hydrolysis of boronic esters.[2][4][5] |
| NACE | Separation in a non-aqueous electrolyte based on electrophoretic mobility. | Avoids hydrolysis, accurate quantitation.[1] | Less common instrumentation. |
| GC/GC-MS | Separation of volatile compounds in the gas phase. | High sensitivity, excellent for volatile impurities. | Often requires derivatization for non-volatile esters.[3][6] |
| NMR | Analysis of nuclear spin transitions in a magnetic field. | Provides structural information, can be quantitative (qNMR).[7][8] | Lower sensitivity compared to chromatographic methods. |
| HILIC | Separation of polar compounds on a polar stationary phase. | Prevents on-column hydrolysis due to high organic mobile phase.[9][10] | Retention can be sensitive to mobile phase water content. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of MS. | High sensitivity and selectivity, provides molecular weight information.[11][12] | Ionization can be complex, potential for adduct formation.[6][12] |
Quantitative Performance Data
The selection of an analytical method is often guided by its quantitative performance characteristics, such as limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. The following tables summarize key performance metrics reported for various techniques in the analysis of boronic esters and related compounds.
Table 1: Performance of Liquid Chromatography-Based Methods
| Parameter | UPLC-ESI-MS [11][12][13] | RP-HPLC (Optimized) [5][14] | NACE [1] |
| Analyte | Various boronic acids and esters | Boronic acid pinacol esters | Proprietary boronic ester and acid pairs |
| LOD | 0.1 µg[13] | Not specified | Sufficient for S/N of 10 at 0.5% concentration[1] |
| LOQ | 1.0 µg[13] | Not specified | Not specified |
| Linearity (R²) | >0.98[13] | Not specified | Not specified |
| Recovery | 97.1% - 105.7%[13] | Not specified | 80% - 120% (spike recovery)[1] |
| Precision (RSD) | < 2.0%[13] | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed.[13] | Mitigates on-column hydrolysis.[5][14] | Avoids hydrolysis, accurate quantitation.[1] |
Table 2: Performance of Gas Chromatography-Based Methods
| Parameter | GC-MS (Direct) [15] | GC-MS (with Derivatization) [15] |
| Analyte | Bis(pinacolato)diboron (BPD) | Tetrahydroxydiboron (BBA) |
| LOD | 0.0625 µg/mL (corresponds to 2.5 ppm in API)[15] | Not specified |
| LOQ | 0.25 µg/mL[15] | 30 ppm (back-calculated from derivatized compound)[15] |
| Linearity (r) | 0.9993 (polynomial regression)[15] | Not specified |
| Precision (RSD) | 9.8% at LOQ[15] | Not specified |
| Key Advantage | Direct analysis of volatile boronic compounds.[15] | Enables analysis of non-volatile boronic acids.[15] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Optimized Reversed-Phase HPLC for Boronic Pinacol Esters
This method is designed to minimize the on-column hydrolysis of boronic pinacol esters.
-
Instrumentation: Agilent 1200 series HPLC with a DAD detector.[4]
-
Column: Waters XTerra MS C18, 4.6 x 50 mm.[14] This column has low silanol activity, which reduces hydrolysis.[2][5][14]
-
Mobile Phase A: Water[14]
-
Mobile Phase B: Acetonitrile[14]
-
Gradient: A typical gradient could be from 20% B to 80% B over 5 minutes.[14]
-
Flow Rate: 1.2 mL/min[14]
-
Column Temperature: 35 °C[14]
-
Autosampler Temperature: 4 °C[14]
-
Detection: 220 nm[14]
-
Sample Diluent: 100% Acetonitrile. Aprotic solvents are crucial to prevent hydrolysis prior to injection.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol is suitable for the analysis of non-volatile boronic acids and esters after derivatization.
-
Derivatization:
-
Instrumentation: Agilent HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[15]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[6][11]
-
MS System:
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a powerful tool for the structural characterization and quantification of boron-containing compounds.
-
Instrumentation: A standard NMR spectrometer operating at a ¹¹B frequency of, for example, 128.25 MHz.[16]
-
Sample Preparation: Dissolve the boronic ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Parameters:
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid/ester and sp³ for a tetrahedral boronate complex).[11]
-
-
Quantitative Analysis: The ratio of boronic ester to its corresponding boronic acid can be determined by the deconvolution and integration of their respective signals in the ¹¹B NMR spectrum.[7]
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the purity assessment of boronic esters.
References
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the Stereochemical Confirmation of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the trans stereochemistry of 3-Methoxy-1-propenylboronic acid pinacol ester. It is intended to assist researchers in selecting the most appropriate techniques for quality control and in-depth structural elucidation. This document also explores alternative reagents and presents supporting experimental data and detailed protocols.
Executive Summary
trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the stereochemistry of the double bond is crucial for the desired product's geometry.[1] Accurate confirmation of the trans configuration is therefore a critical aspect of its quality assessment. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for this determination, supported by chromatographic techniques for purity analysis. While X-ray crystallography provides definitive stereochemical assignment, its application is dependent on obtaining a suitable single crystal. Alternative reagents, such as the corresponding potassium trifluoroborate salt, offer enhanced stability and are also discussed.
Data Presentation: Stereochemical Analysis
The primary method for confirming the trans stereochemistry of 3-Methoxy-1-propenylboronic acid pinacol ester is ¹H NMR spectroscopy by analyzing the coupling constant between the vinylic protons.
| Analytical Technique | Key Parameter | Typical Value for trans Isomer | Typical Value for cis Isomer | Reference |
| ¹H NMR Spectroscopy | ³J (H-H) coupling constant | 11-18 Hz | 6-15 Hz | [2][3][4][5][6] |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~119-150 ppm for vinylic carbons | Varies | Spectral data for (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes |
Experimental Data for (E)-2-(3-methoxyprop-1-en-1-yl)boronic acid pinacol ester:
| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| ¹H NMR (400 MHz, CDCl₃) | ||
| =CH-B | 6.62 (dt) | 18.2, 4.8 |
| =CH-CH₂ | 5.68 (dt) | 18.2, 1.8 |
| O-CH₂ | 3.99 (dd) | 4.8, 1.8 |
| O-CH₃ | 3.34 (s) | |
| C(CH₃)₂ | 1.26 (s) | |
| ¹³C NMR (100 MHz, CDCl₃) | ||
| C=C-B | 149.17 | |
| C=C-CH₂ | 119.40 (broad due to boron coupling) | |
| B-O-C | 83.38 | |
| O-CH₂ | 74.29 | |
| O-CH₃ | 58.42 | |
| C(CH₃)₂ | 24.98 |
The observed coupling constant of 18.2 Hz for the vinylic protons is unequivocally indicative of a trans configuration.
Comparison with Alternative Products
While this compound is a versatile reagent, alternatives exist that may offer advantages in specific applications, primarily concerning stability.
| Product | Key Features | Advantages | Disadvantages |
| This compound | Commonly used, good reactivity in Suzuki coupling.[7] | Readily available, well-established reactivity. | Can be sensitive to hydrolysis.[8] |
| Potassium (E)-(3-methoxyprop-1-en-1-yl)trifluoroborate | Crystalline solid, enhanced stability.[9] | Air and moisture stable, easy to handle.[9][10] | Often requires in-situ hydrolysis to the active boronic acid.[9] |
| trans-3-Methoxy-1-propenylboronic acid, diethanolamine ester | Stable, crystalline solid. | Increased stability towards hydrolysis compared to pinacol esters. | May require an extra deprotection step. |
| trans-3-Methoxy-1-propenylboronic acid, neopentyl glycol ester | Offers a different steric and electronic profile. | May exhibit different reactivity and selectivity in certain reactions. | Less commonly available than the pinacol ester. |
Experimental Protocols
Protocol 1: Stereochemical Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the trans stereochemistry of 3-Methoxy-1-propenylboronic acid pinacol ester by measuring the coupling constant of the vinylic protons.
Materials:
-
3-Methoxy-1-propenylboronic acid pinacol ester sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Dissolve approximately 5-10 mg of the boronic acid pinacol ester sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and identify the signals corresponding to the two vinylic protons. These will typically be in the range of 5.5-7.0 ppm.
-
Measure the coupling constant (³J) between these two protons. A value between 11 and 18 Hz confirms the trans configuration.[2][3][4][5][6]
Protocol 2: Analysis of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the isomeric purity of 3-Methoxy-1-propenylboronic acid pinacol ester.
Materials:
-
3-Methoxy-1-propenylboronic acid pinacol ester sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol or ethanol
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD or Chiralpak® AD)[11][12]
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the boronic acid pinacol ester sample in a suitable organic solvent (e.g., hexane/isopropanol mixture).
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio should be optimized for the specific column and isomers.
-
Inject the sample solution onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The trans and cis isomers, if present, should elute at different retention times, allowing for their quantification.
Note: The pinacol ester is prone to hydrolysis on silica gel.[8] Therefore, a normal phase separation on a chiral column is recommended. If reverse-phase is necessary, careful method development is required to avoid on-column degradation.
Mandatory Visualization
Caption: Workflow for the confirmation of stereochemistry.
Caption: Decision tree for stereochemical analysis.
References
- 1. This compound | 165059-42-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. youtube.com [youtube.com]
- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical to the success of these transformations, profoundly influencing reaction yields, scope, and conditions. This guide provides a comparative analysis of the performance of various palladium ligands in the coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester with aryl halides, supported by experimental data from the literature.
Performance Comparison of Palladium Ligands
| Palladium Catalyst/Precatalyst | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Bromoarene | K₂CO₃ | 1,4-Dioxane | Reflux | 51 | Generic Protocol |
| Pd(dppf)Cl₂ | dppf | 2-bromo-4-nitrophenol derivative | K₃PO₄ | DMF | Not Specified | Good | [1] |
| Pd₂(dba)₃ / XPhos | XPhos | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 120 | High (typical) | [2] |
| Pd₂(dba)₃ / SPhos | SPhos | Aryl Halide | K₃PO₄ | Toluene | 110 | High (typical) | [3] |
| Pd(OAc)₂ / RuPhos | RuPhos | Aryl Halide | Na₃PO₄ | Dioxane/H₂O | 100 | High (typical) | [4] |
Note: "Good" and "High (typical)" are used where specific percentage yields for this compound were not provided, but the ligands are known to be highly effective for similar substrates under the cited conditions.
Analysis of Ligand Performance
-
Triphenylphosphine (PPh₃) : As a first-generation phosphine ligand, Pd(PPh₃)₄ is a readily available and commonly used catalyst. For the coupling of this compound, it provides a moderate yield of 51%. While effective, it often requires higher catalyst loadings and elevated temperatures.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : The use of Pd(dppf)Cl₂ has been reported for the Suzuki coupling of vinyl boronic acid pinacol esters in complex molecule synthesis, indicating its utility and robustness.[1]
-
Buchwald Ligands (XPhos, SPhos, RuPhos) : This class of bulky, electron-rich biaryl phosphine ligands has revolutionized Suzuki-Miyaura couplings.[5] Although specific yields for the target boronic ester are not detailed in a comparative study, these ligands are well-documented to provide superior performance over first-generation ligands like PPh₃, especially for challenging substrates.[3][4] They often allow for lower catalyst loadings, milder reaction conditions, and higher yields with a broader range of coupling partners.[3] For instance, SPhos has been shown to be highly effective in the coupling of various aryl halides.[3] Similarly, RuPhos is a strongly sigma-donating and bulky ligand that has proven optimal in related Suzuki-Miyaura couplings.[4]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalysts.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Buchwald Ligand (e.g., XPhos) with a Palladium Precursor (e.g., Pd₂(dba)₃)
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.[2]
-
Add the degassed dioxane/water solvent mixture.[2]
-
Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the required time (typically 2-18 hours), monitoring by an appropriate analytical technique.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The general workflow for setting up and performing a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Hydrolytic Stability of trans-3-Methoxy-1-propenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hydrolytic stability of trans-3-Methoxy-1-propenylboronic acid pinacol ester, benchmarked against other common boronic acid pinacol esters. Boronic acid esters are indispensable reagents in organic synthesis, most notably for Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in drug discovery.[1][2] Their utility, however, is often moderated by their susceptibility to hydrolysis, which can impact reaction yields, purification, and shelf-life.[3][4] This guide synthesizes available data to inform handling, application, and development of robust analytical methods.
Understanding Boronic Ester Stability
Boronic acid pinacol esters (Bpin) are generally considered more stable and easier to handle than their corresponding free boronic acids.[4] However, the esterification is a reversible process in the presence of water, leading to an equilibrium between the ester and the boronic acid plus pinacol.[3][5] This hydrolysis is the primary degradation pathway and can be catalyzed by both acidic and basic conditions.[4]
Several factors govern the rate of hydrolysis:
-
Electronic Effects: The Lewis acidity of the boron atom is a key determinant. Electron-withdrawing groups attached to the boron-bound carbon atom increase the boron's Lewis acidity, making it more susceptible to nucleophilic attack by water and accelerating hydrolysis. Conversely, electron-donating groups can decrease Lewis acidity and slow hydrolysis.[6]
-
Steric Hindrance: Increased steric bulk around the boron center can kinetically hinder the approach of water, thereby enhancing stability. The pinacol group itself provides significant steric protection compared to smaller diols.
-
pH of the Medium: Hydrolysis is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote the degradation of boronic esters.[4][6] Many esters show moderate stability in weakly acidic to neutral pH ranges (pH 4-6).[4]
-
Solvent: The presence of water is essential for hydrolysis. Using anhydrous aprotic solvents is recommended for storage and handling to minimize degradation.[4][7]
For this compound, the electronic properties of the methoxypropenyl group are expected to influence its stability profile relative to simple alkyl or aryl boronic esters.
Comparative Hydrolytic Stability Data
| Compound Class | Representative Structure | Expected Relative Stability (at pH 7.4) | Rationale |
| Alkylboronic Acid Pinacol Esters | Methylboronic acid pinacol ester | Moderate | Alkyl groups are weakly electron-donating, providing a baseline stability. These are generally stable for short periods if protected from moisture but are susceptible to hydrolysis.[4] |
| Arylboronic Acid Pinacol Esters | Phenylboronic acid pinacol ester | Variable (Low to Moderate) | Stability is highly dependent on substituents.[6] Electron-withdrawing groups (e.g., -NO₂) decrease stability, while electron-donating groups (e.g., -OCH₃) in the para position can slow the rate of hydrolysis.[6] Unsubstituted phenylboronic esters are known to be susceptible to hydrolysis at physiological pH.[6] |
| Alkenylboronic Acid Pinacol Esters | trans-Propenylboronic acid pinacol ester | Moderate to High | The sp²-hybridized carbon of the vinyl group is more electronegative than an sp³ carbon, which can increase the Lewis acidity of the boron. However, the π-system can also participate in resonance, potentially mitigating this effect. |
| This compound | (Target Compound) | Moderate to High | The presence of the methoxy group introduces an inductive electron-withdrawing effect due to the oxygen atom's electronegativity, which may slightly increase susceptibility to hydrolysis compared to a simple alkenylboronic ester. However, this effect is somewhat remote from the boron center, and the overall stability is expected to be comparable to or slightly less than other alkenylboronic esters. |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability by HPLC
Monitoring the degradation of a boronic acid pinacol ester to its corresponding boronic acid via High-Performance Liquid Chromatography (HPLC) is a common method for quantifying stability. The primary challenge is preventing on-column hydrolysis, which can lead to inaccurate results.[2][8][9]
Objective: To determine the half-life (t½) of a boronic acid pinacol ester in a buffered aqueous solution.
Materials:
-
Boronic acid pinacol ester of interest
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the boronic ester in an aprotic solvent like ACN (e.g., 1 mg/mL).
-
Initiate the hydrolysis experiment by diluting an aliquot of the stock solution into a pre-heated (e.g., 37 °C) mixture of buffer and ACN (e.g., 1:1 ratio) to a final concentration of ~50 µg/mL. The final solvent composition should be sufficient to maintain solubility while allowing for hydrolysis.
-
-
HPLC Analysis:
-
Mobile Phase: Use a mobile phase that minimizes on-column hydrolysis. Avoid acidic modifiers like formic acid if possible.[7][8] A gradient of ACN and water (without pH modifier) is often a good starting point.
-
Injection and Monitoring: Immediately after preparation (t=0), inject the sample onto the HPLC system.
-
Repeat injections at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Monitor the disappearance of the boronic ester peak and the appearance of the boronic acid peak at a suitable UV wavelength.
-
-
Data Analysis:
-
Calculate the peak area of the boronic ester at each time point.
-
Plot the natural logarithm of the ester peak area versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining hydrolytic stability via HPLC.
Factors Influencing Hydrolysis
Caption: Key factors affecting boronic ester hydrolytic stability.
Relevance in Drug Development: Proteasome Inhibition
Boronic acids are a privileged structure in medicinal chemistry, famously exemplified by the proteasome inhibitor Bortezomib. They act as inhibitors by forming a stable, covalent adduct with the active site serine residue of enzymes.[10] The hydrolytic stability of a boronic ester prodrug is critical for its delivery to the target site, where it must be converted to the active boronic acid.
Caption: Boronic acids can inhibit the 26S proteasome.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Performance of trans-3-Methoxy-1-propenylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides a comparative analysis of trans-3-Methoxy-1-propenylboronic acid pinacol ester and its alternatives in the context of Suzuki-Miyaura reactions, with a focus on its application in natural product synthesis.
Introduction to this compound
This compound is a valuable reagent for introducing a methoxy-substituted propenyl moiety onto aryl, heteroaryl, or vinyl halides and triflates. Its pinacol ester functionality offers enhanced stability compared to the corresponding boronic acid, facilitating storage, handling, and purification. This reagent has found utility in the synthesis of complex molecules, including the potent antitumor agent (-)-laulimalide.
Comparison with Alternative Reagents
The performance of this compound can be benchmarked against other common propenylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. The choice of reagent often involves a trade-off between reactivity, stability, and cost.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | - High stability and long shelf-life- Good solubility in organic solvents- Generally good yields in cross-coupling | - May exhibit lower reactivity than boronic acids- Higher molecular weight per active group | |
| trans-1-Propenylboronic acid pinacol ester | - Commercially available- Good stability | - Lacks the methoxy functional handle for further transformations | |
| trans-Propenylboronic acid | - Higher reactivity than pinacol esters- Lower molecular weight | - Prone to protodeboronation and oxidation- Can be difficult to handle and purify | |
| Potassium trans-1-propenyltrifluoroborate | - High stability, often crystalline solids- Easy to handle | - Requires fluoride source for activation in the catalytic cycle |
Quantitative Performance Data
A kinetic study on the Suzuki-Miyaura reaction of various arylboronic esters with a palladium(II) hydroxo complex revealed the following relative rates of transmetalation:
| Boronic Ester Type | Relative Rate (krel) |
| Arylboronic acid | 1.00 |
| Pinacol arylboronic ester | ~0.1 - 0.4 |
| Glycol arylboronic ester | ~23 |
| Catechol arylboronic ester | ~4.3 |
This data suggests that pinacol esters, while stable, are generally less reactive than the parent boronic acid and other boronic esters like glycol and catechol esters. This lower reactivity can sometimes be advantageous, leading to cleaner reactions with fewer side products, but may require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is crucial and involves the transfer of the organic group from the boron atom to the palladium center. For boronic esters, this step is believed to proceed after coordination of a base (e.g., hydroxide) to the palladium complex.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a vinylboronic acid pinacol ester, based on procedures reported in the synthesis of complex natural products.
Reaction:
Aryl Bromide + this compound → Coupled Product
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1 v/v)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a stable and effective reagent for introducing a functionalized three-carbon unit in Suzuki-Miyaura cross-coupling reactions. While it may exhibit lower reactivity compared to its corresponding boronic acid or other boronic esters, its stability and ease of handling make it a valuable tool, particularly in the context of complex molecule synthesis where reagent stability and reaction control are paramount. The choice of the optimal propenylboron reagent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy.
A Head-to-Head Comparison: Boronic Acids Versus Pinacol Esters in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, Suzuki-Miyaura cross-coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical choice in this reaction is the selection of the organoboron nucleophile: the boronic acid or its corresponding pinacol ester. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary: The Stability-Reactivity Trade-Off
The central theme when comparing boronic acids and pinacol esters is the trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2]
Conversely, pinacol boronate esters offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This robustness makes them advantageous for multi-step syntheses and high-throughput screening applications.[2] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1][2]
Quantitative Performance Comparison
The choice between a boronic acid and a pinacol ester can significantly impact reaction outcomes. The following tables summarize the key differences in their performance and physical properties.
Table 1: General Performance Characteristics
| Feature | Boronic Acids | Boronic Acid Pinacol Esters |
| Reactivity | Generally higher, leading to faster reaction times.[1][2] | Generally lower, may require longer reaction times or higher temperatures.[1][2] |
| Stability | Prone to decomposition (e.g., oxidation, protodeboronation).[1][2] | Markedly superior stability; resistant to oxidation and hydrolysis.[4] |
| Handling & Storage | Often requires inert atmosphere and low temperatures for long-term storage.[1] | Stable at room temperature, easy to handle in air.[1][5] |
| Purification | Can be challenging to purify due to decomposition.[1] | Generally straightforward to purify by standard techniques like column chromatography.[3] |
| Typical Yields | Can be high in short reaction times, but may be compromised by decomposition.[1] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] |
Table 2: Kinetic Data on the Transmetalation Step
Kinetic studies have shed light on the relative rates of the transmetalation step for different boron reagents. While a direct, universal comparison is challenging due to varying reaction conditions, some trends can be observed. For instance, studies have shown that the rate of transmetalation can be significantly influenced by the nature of the boronic acid derivative. In one study, the rate of transmetalation between a boronate and a bromide complex was found to be approximately four orders of magnitude slower than that between the corresponding boronic acid and an oxo-palladium complex.[3]
| Boron Reagent Type | Relative Transmetalation Rate | Notes |
| Arylboronic acid | Faster | The active species in the oxo-palladium pathway.[3] |
| Arylboronic acid pinacol ester | Slower | Steric hindrance from the pinacol group can slow down the formation of the key intermediate.[6] |
| Arylboroxine | Fastest | Often more reactive than the corresponding monomeric boronic acid.[6] |
| Aryl MIDA boronate | Slowest (before deprotection) | Requires hydrolysis to the active boronic acid to participate in the reaction.[7] |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a pinacol boronate ester.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and a base such as cesium carbonate (2.5 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., argon), add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 10:1 v/v).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 equiv).[8]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring overnight.[8]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronate Ester
The procedure is very similar to that for boronic acids, highlighting the operational simplicity of using pinacol esters.
-
Reaction Setup: In a pressure flask equipped with a stir bar, combine the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.1 equiv), and a base like cesium carbonate (2.5 equiv).[8]
-
Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10 minutes.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv) and purge with argon for an additional 10 minutes.[8]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C overnight.[8]
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the boronic acid protocol.
Mandatory Visualizations
Logical Workflow for Reagent Selection
The decision to use a boronic acid versus a pinacol ester is often dictated by the specific requirements of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
Safety Operating Guide
Proper Disposal of trans-3-Methoxy-1-propenylboronic acid pinacol ester: A Guide for Laboratory Professionals
Researchers, scientists, and professionals in drug development are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides crucial safety and logistical information for the proper disposal of trans-3-Methoxy-1-propenylboronic acid pinacol ester. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, must be handled as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving should be considered.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, lined container for solid hazardous waste.
-
This container must be kept sealed when not in use.
3. Liquid Waste Disposal:
-
Unused or waste solutions of this compound should be collected in a designated, leak-proof container for liquid hazardous waste.
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.[2]
4. Decontamination of Empty Containers and Glassware:
-
Initial Rinse: Triple rinse the empty container or glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Secondary Decontamination: For more thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]
5. Spill Management:
-
In case of a spill, immediately remove all sources of ignition as the compound is combustible.[3][4]
-
Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes.[3]
-
Use an absorbent material, such as vermiculite, to contain and absorb the spill.[3]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[3]
6. Waste Storage and Professional Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Ultimately, the waste should be disposed of by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing.[4]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
